Rosuvastatin Intermediates
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
937639-31-1 |
|---|---|
Molecular Formula |
C20H29FN3O5PS |
Molecular Weight |
473.5 g/mol |
IUPAC Name |
N-[5-(diethoxyphosphorylmethyl)-4-(4-fluorophenyl)-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide |
InChI |
InChI=1S/C20H29FN3O5PS/c1-7-28-30(25,29-8-2)13-17-18(14(3)4)22-20(24(5)31(6,26)27)23-19(17)15-9-11-16(21)12-10-15/h9-12,14H,7-8,13H2,1-6H3 |
InChI Key |
WBSFJYIYABHYRN-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(CC1=C(N=C(N=C1C(C)C)N(C)S(=O)(=O)C)C2=CC=C(C=C2)F)OCC |
Canonical SMILES |
CCOP(=O)(CC1=C(N=C(N=C1C(C)C)N(C)S(=O)(=O)C)C2=CC=C(C=C2)F)OCC |
Origin of Product |
United States |
Synthetic Strategies for Rosuvastatin Intermediates
Retrosynthetic Approaches to Key Rosuvastatin (B1679574) Intermediates
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. This approach is instrumental in designing logical and efficient synthetic routes.
Disconnection Strategies for the Pyrimidine (B1678525) Moiety
The complex pyrimidine core of rosuvastatin is a primary target for retrosynthetic disconnection. A common strategy involves breaking the bonds around the central pyrimidine ring, leading back to simpler acyclic precursors. One of the most logical disconnections is at the C-N bonds of the pyrimidine ring, which points to a cyclocondensation reaction as the key forward synthetic step. google.com
This retrosynthetic approach identifies three primary building blocks for the pyrimidine ring:
An amidine or a related precursor, such as S-methylisothiourea hemisulfate. google.com
A β-dicarbonyl compound or its equivalent.
An aldehyde, specifically 4-fluorobenzaldehyde, which provides the C4-substituent of the pyrimidine ring. google.com
By disconnecting the sulfonamide group, the retrosynthesis simplifies the pyrimidine intermediate to a more basic heterocyclic core. This core can then be further deconstructed as described above. This multi-step disconnection strategy allows for a convergent synthesis where the different fragments of the pyrimidine moiety are prepared separately and then combined.
Disconnection Strategies for the Chiral Side Chain
The chiral dihydroxyheptanoate side chain is a critical pharmacophore of rosuvastatin, and its stereocontrolled synthesis is a significant challenge. Retrosynthetic analysis of the side chain focuses on establishing the two stereocenters at C3 and C5 with the correct (3R, 5S) configuration.
A primary disconnection point is the C-C bond between C5 and C6, often leading to a six-carbon chiral precursor and a one-carbon unit or a two-carbon unit that can be elaborated. Key strategies for obtaining these chiral precursors include:
Chiral Pool Synthesis: This approach utilizes readily available and inexpensive chiral molecules from nature as starting materials. D-glucose has been successfully employed as a chiral template to synthesize the rosuvastatin side chain. researchgate.net The inherent chirality of D-glucose is transferred through a series of chemical transformations to establish the desired stereocenters in the side chain intermediate. researchgate.net Another example is the use of (S)-homoallylic alcohol, which can be transformed into the C6-formyl statin side chain with the correct syn-1,3-diol moiety. patsnap.comwjpmr.com
Asymmetric Synthesis: This strategy involves creating the chiral centers from prochiral starting materials using chiral catalysts or reagents. Enzymatic resolutions and reductions are powerful tools in this context. For instance, the key chiral intermediate, tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate ((3R,5S)-CDHH), can be synthesized with high enantiomeric excess using carbonyl reductase enzymes.
Classical Synthetic Pathways to Rosuvastatin Intermediates
Following the retrosynthetic blueprint, various classical organic reactions are employed to construct the this compound in the forward synthesis.
Wittig and Horner-Wadsworth-Emmons (HWE) Olefination Approaches for Rosuvastatin Intermediate Formation
The Wittig reaction and its modification, the Horner-Wadsworth-Emmons (HWE) reaction, are cornerstone methods for forming the crucial C-C double bond that links the pyrimidine moiety and the chiral side chain. researchgate.netgoogle.com These reactions involve the coupling of a phosphorus ylide (from the pyrimidine or side chain fragment) with a carbonyl compound (from the other fragment).
In a typical Wittig approach, a phosphonium (B103445) salt of the substituted pyrimidine is treated with a base to generate the corresponding ylide. This ylide then reacts with an aldehyde derived from the chiral side chain to yield the desired alkene. researchgate.netpatsnap.com The HWE reaction, which utilizes a phosphonate-stabilized carbanion, is often preferred as it typically provides higher E-selectivity for the resulting alkene, which is the desired stereochemistry for rosuvastatin. beilstein-journals.orggoogle.com Furthermore, the byproducts of the HWE reaction are water-soluble phosphate (B84403) esters, which are more easily removed than the triphenylphosphine (B44618) oxide generated in the Wittig reaction. researchgate.net
A key advantage of these olefination strategies is their convergent nature, allowing for the independent synthesis and late-stage coupling of the two main fragments of the rosuvastatin molecule. researchgate.net
Table 1: Examples of Wittig and HWE Reactions in Rosuvastatin Intermediate Synthesis
| Reaction Type | Pyrimidine Fragment | Side Chain Fragment | Base | Solvent | Yield | E/Z Ratio | Reference |
| Wittig | [[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl (methylsulfonyl)amino]-5 pyrimidinyl]methyl] triphenyl-bromide | Tert-butyl 2-[(4R,6S)-6-Formyl-2,2-dimethyl-1,3-dioxan-4-yl) acetate (B1210297) | K2CO3 | DMSO | Not specified | Not specified | wjpmr.com |
| Wittig | Phosphonium salt of pyrimidine moiety | Aldehyde derived from D-glucose | K2CO3 | DMSO | 62% | >99% de | researchgate.net |
| HWE | Aldehyde functionalized pyrimidine | Phosphonate-bearing side chain | Not specified | Not specified | Not specified | High E-selectivity | beilstein-journals.orggoogle.com |
| Wittig | Phosphonium salt of pyrimidine heterocycle | (2S,4R)-4-(tert-butyldimethylsilyloxy)-6-oxotetrahydro-2H-pyran-2-carbaldehyde | NaHMDS | Toluene | High | Not specified | plos.orgresearchgate.net |
Julia-Kocienski Olefination in Rosuvastatin Intermediate Synthesis
The Julia-Kocienski olefination is another powerful method for constructing the E-alkene linkage in this compound. This reaction involves the coupling of a sulfone derivative (typically of the pyrimidine moiety) with a carbonyl compound (from the side chain). A significant advantage of this method is its exceptionally high stereoselectivity, often yielding the desired E-isomer almost exclusively.
Table 2: Julia-Kocienski Olefination for Rosuvastatin Intermediate Synthesis
| Pyrimidine Fragment | Side Chain Fragment | Yield | E/Z Ratio | Reference |
| Sulfone derivative of the pyrimidine | Lactonized statin side-chain precursor | 66-71% | up to 300:1 | waters.comresearchgate.net |
Aldol (B89426) Condensation Reactions for Rosuvastatin Side Chain Intermediates
Aldol condensation reactions are fundamental carbon-carbon bond-forming reactions that have been effectively applied to the synthesis of the rosuvastatin side chain. These reactions can be used to construct the carbon backbone of the side chain while simultaneously introducing the required stereocenters.
One approach involves the efficient aldol condensation between a derivative of methyl 3-hydroxy-5-oxohexanoate (B1242796) and a pyrimidinecarbaldehyde. organic-chemistry.org The formation of the double bond connecting the aromatic part with the side chain is promoted by a strong Lewis acid in combination with a tertiary amine. organic-chemistry.org
More recently, enzymatic aldol additions have emerged as a highly efficient and stereoselective method for synthesizing key side-chain intermediates. Deoxyribose-5-phosphate aldolase (B8822740) (DERA) has been used to catalyze a one-pot tandem aldol reaction to form a 6-carbon intermediate with the installation of two stereogenic centers from simple 2-carbon starting materials. This biocatalytic approach offers excellent enantiomeric excess (>99.9%) and diastereomeric excess (96.6%), making it a commercially attractive and environmentally friendly route to the chiral side chain of rosuvastatin.
Table 3: Aldol Condensation Approaches in Rosuvastatin Intermediate Synthesis
| Reactant 1 | Reactant 2 | Catalyst/Promoter | Key Features | Reference |
| Derivative of methyl 3-hydroxy-5-oxohexanoate | Pyrimidinecarbaldehyde | Strong Lewis acid and tertiary amine | Forms the double bond directly | organic-chemistry.org |
| Acetaldehyde (B116499) and Chloroacetaldehyde (B151913) | Not applicable (tandem reaction) | Deoxyribose-5-phosphate aldolase (DERA) | One-pot, two stereocenters, >99.9% ee, 96.6% de | |
| 3-Oxopropanoic acid tert-butyl ester | Acetone | Not specified | Forms a 4-hydroxy pentanone intermediate |
Oxidation Reactions in Rosuvastatin Intermediate Synthesis (e.g., TEMPO-mediated oxidation)
Oxidation reactions are critical for transforming functional groups within the molecular framework of rosuvastatin precursors. A notable example is the oxidation of a primary alcohol to an aldehyde, a key step in forming the pyrimidine core of the drug.
One widely employed method is TEMPO-mediated oxidation. google.compatsnap.comgoogle.com TEMPO, or (2,2,6,6-tetramethylpiperidin-1-yl)oxyl, is a stable free radical that, in conjunction with a co-oxidant like sodium hypochlorite (B82951) (NaClO), effectively catalyzes the selective oxidation of primary alcohols to aldehydes under mild conditions. google.comnih.gov This method is advantageous as it often results in high yields and purity, potentially reducing the need for extensive purification steps. google.com The process is considered more industrially feasible and economically viable compared to methods that use hazardous and expensive reagents like oxalyl chloride or tetrapropylammonium (B79313) perruthenate, which may also require cryogenic temperatures. google.com
In a typical procedure, the alcohol intermediate (FPP-OH) is mixed with a catalytic amount of TEMPO and a co-oxidant, such as KBr, in a suitable organic solvent. google.com The reaction is maintained for a period sufficient to complete the oxidation, typically ranging from 30 minutes to 6 hours, at a controlled temperature, for instance, between 5°C and 25°C. google.com The resulting aldehyde intermediate (FPP-CHO) can then be isolated. google.com The synthetic utility of this method has been demonstrated in the oxidation of a sterically hindered hydroxymethylpyrimidine precursor to rosuvastatin. researchgate.netresearchgate.net
Table 1: Key Parameters in TEMPO-Mediated Oxidation
| Parameter | Description | Typical Range/Value | Source |
| Catalyst | (2,2,6,6-tetramethylpiperidin-1-yl)oxyl | Catalytic amount | google.compatsnap.com |
| Co-oxidant | Sodium hypochlorite (NaClO) | Stoichiometric amount | google.com |
| Co-catalyst | Potassium bromide (KBr) | Catalytic amount | google.com |
| Substrate | Primary alcohol intermediate (e.g., FPP-OH) | --- | google.com |
| Product | Aldehyde intermediate (e.g., FPP-CHO) | --- | google.com |
| Solvent | Dichloromethane, ethyl acetate, toluene | --- | google.com |
| Temperature | Controlled temperature | 5°C - 25°C | google.com |
| Reaction Time | Time for complete oxidation | 30 min - 6 hours | google.com |
Reduction Reactions for this compound (e.g., Asymmetric Borane (B79455) Reductions)
The stereoselective reduction of a ketone to a specific chiral alcohol is a pivotal step in establishing the correct stereochemistry of the dihydroxyheptenoate side chain of rosuvastatin. Asymmetric borane reductions are a prominent strategy to achieve this.
These reductions often employ a borane source, such as borane-dimethyl sulfide (B99878) complex or catecholborane, in the presence of a chiral catalyst or auxiliary. The goal is to selectively produce the desired (3R, 5S)-dihydroxy stereochemistry. google.comwaters.com Optimization of these asymmetric reduction conditions is crucial to obtain the rosuvastatin ester with a low content of the undesired diastereomer. google.comgoogle.com
One improved method involves optimizing the asymmetric borane reduction to yield a crude rosuvastatin ester with a higher diastereomeric purity. google.com This can simplify the subsequent purification process. For instance, after hydrolysis of the crude ester to a water-soluble salt, water-insoluble impurities can be removed by extraction, leading to a more purified product. google.comgoogle.com The diastereoselective Narasaka–Prasad syn-reduction, using reagents like diethylmethoxyborane (B30974) and sodium borohydride, is another effective method for the stereoselective reduction of the keto group in a rosuvastatin precursor. waters.commdpi.com
Chemoenzymatic and Biocatalytic Synthesis of this compound
The use of enzymes in organic synthesis, known as biocatalysis, offers significant advantages, including high stereoselectivity and mild reaction conditions. sci-hub.se Chemoenzymatic approaches, which combine enzymatic and traditional chemical reactions, have been successfully applied to the synthesis of this compound. sci-hub.sethieme-connect.com
Deoxyribose-5-Phosphate Aldolase (DERA) Catalysis for Statin Intermediates
Deoxyribose-5-phosphate aldolase (DERA) has emerged as a powerful biocatalyst for the synthesis of the chiral side-chain of statins. pnas.orgresearchgate.netmdpi.com DERA catalyzes the sequential aldol addition of two acetaldehyde molecules to an acceptor aldehyde, creating a six-carbon intermediate with two new stereocenters. pnas.orgnih.gov This one-pot tandem reaction offers a highly efficient route to key lactol intermediates. pnas.org
The DERA-catalyzed process can produce intermediates with excellent enantiomeric excess (>99.9%) and high diastereomeric excess. pnas.org However, a major challenge is the enzyme's limited stability in the presence of high concentrations of aldehydes, particularly acetaldehyde. researchgate.netnih.gov Research has focused on discovering more robust DERA variants from environmental DNA and optimizing reaction conditions to overcome substrate inhibition. pnas.org These efforts have led to significant improvements in volumetric productivity, making the process commercially attractive. pnas.org
Whole-Cell Biotransformations for this compound
To further enhance the cost-effectiveness and scalability of DERA-catalyzed reactions, whole-cell biotransformation processes have been developed. nih.govplos.orgnih.gov This approach utilizes genetically engineered microorganisms, such as Escherichia coli, to overexpress the DERA enzyme. nih.govplos.org The fermentation broth containing the whole-cell biocatalyst can be used directly in the reaction, eliminating the need for costly enzyme isolation and purification. nih.govplos.org
Fed-batch fermentation strategies have been employed to achieve high cell densities and, consequently, high enzyme activity. nih.govplos.org These whole-cell systems have demonstrated high productivity in converting 2-substituted acetaldehydes to the corresponding lactols, which are valuable intermediates for rosuvastatin synthesis. nih.govplos.org For example, the production of ((2S,4R)-4,6-dihydroxytetrahydro-2H-pyran-2-yl)methyl acetate has reached titers of 100 g/L with volumetric productivity exceeding 40 g/L/h. nih.govplos.org
Table 2: Comparison of Isolated Enzyme vs. Whole-Cell DERA Processes
| Feature | Isolated DERA Enzyme | Whole-Cell DERA Biocatalyst | Source |
| Catalyst Form | Purified enzyme | Genetically modified microorganisms (e.g., E. coli) | pnas.orgnih.govplos.org |
| Cost | Higher due to purification | Lower, direct use of fermentation broth | nih.govplos.org |
| Productivity | Improved through optimization | High volumetric productivity | pnas.orgnih.govplos.org |
| Stereoselectivity | Excellent | Excellent (e.g., ee >99.9%) | pnas.orgnih.govplos.org |
| Scalability | Can be challenging | Highly scalable | pnas.orgnih.govplos.org |
Application of Other Enzymes in Rosuvastatin Intermediate Production
Besides DERA, other enzymes have found applications in the synthesis of this compound. Lipases, such as Novozyme-435, have been used for the enantioselective hydrolysis of racemic esters, allowing for the kinetic resolution of key chiral building blocks. sci-hub.se For example, the hydrolysis of racemic syn-ethyl (E)-2-(2,2-dimethyl-6-styryl-1,3-dioxan-4-yl)acetate yields the optically pure (4R,6S)-ester and the (4S,6R)-acid, both of which are valuable precursors. sci-hub.se
In another chemoenzymatic route, α-chymotrypsin is used for the stereoselective hydrolysis of a prochiral triester, followed by the removal of an acetyl group by cephalosporin (B10832234) C acetyl esterase. mdpi.comresearchgate.net This two-enzyme system provides an efficient pathway to an important chiral monoester intermediate. mdpi.comresearchgate.net
Novel and Emerging Synthetic Methodologies for this compound
Research continues to explore novel synthetic strategies to improve the efficiency, cost-effectiveness, and environmental footprint of rosuvastatin intermediate synthesis.
One such innovation is the use of a Julia-Kocienski olefination reaction. This method involves the condensation of a pyrimidine intermediate with a thiadiazole derivative, followed by an olefination step. patsnap.com This approach avoids the use of phosphonium salts, which are common in traditional Wittig reactions, and minimizes the formation of undesirable by-products, thereby reducing production costs and enhancing product purity. patsnap.com
Another emerging area is the application of mechanochemistry, specifically liquid-assisted grinding, for the Wittig reaction to synthesize this compound. scirp.org This solvent-free or low-solvent approach offers a greener alternative to conventional methods that use large volumes of solvents like DMSO. scirp.org The mechanochemical method has shown good yields and a significantly lower environmental factor (E-factor) compared to traditional procedures. scirp.org
Furthermore, continuous flow synthesis using immobilized enzymes is gaining traction. mdpi.com DERA has been immobilized on supports like mesoporous silica (B1680970) foam and magnetic nanoparticles for use in fixed-bed and fluidized-bed millireactors. mdpi.com These continuous flow systems have demonstrated high conversion and yield, showcasing the potential for enhanced enzyme stability and catalytic efficiency in pharmaceutical production. mdpi.com
Catalysis in this compound Production (e.g., Co-Mn double metal oxide catalysts)
The production of this compound involves critical steps that can be optimized through catalysis. One area of development has been the use of specific catalysts to improve the efficiency and selectivity of oxidation reactions. Innovations in this field include the application of Co-Mn double metal oxide catalysts for the oxidation of key intermediates in rosuvastatin synthesis. patsnap.com
The use of these mixed metal oxide catalysts is designed to enhance reaction selectivity. patsnap.com Proper optimization of the catalyst can help address common challenges in the synthesis, such as the formation of undesirable cis-isomer impurities, which may affect the efficacy and safety of the final active pharmaceutical ingredient. patsnap.com For instance, MnCo2O4 has been identified as a highly effective double metal oxide catalyst in other chemical transformations. dtu.dk In the context of rosuvastatin intermediate synthesis, such catalytic methods represent a move towards more economically and environmentally favorable processes by improving yield and purity. patsnap.com
Mechanochemical Synthesis for this compound
Mechanochemical methods, specifically liquid-assisted grinding (LAG), have been applied to the synthesis of this compound as a greener alternative to traditional solvent-based processes. scirp.orgoalib.com This approach has been successfully used for the Wittig reaction to produce a key rosuvastatin intermediate, (4R,6S)-6-[(1E)-2-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]ethenyl]-2,2-dimethyl-1,3-dioxane-4-acetic acid, 1,1-dimethylethyl ester. scirp.orgoalib.com
In this process, the aldehyde precursor (D7) and the phosphonium salt (Z9) are combined and milled in the presence of a base and a small amount of a liquid additive. scirp.orgresearchgate.net The reaction is typically carried out in a ball mill for several hours. scirp.orgoalib.com Research has shown that under optimal conditions, this method can achieve a conversion rate of over 99%. oalib.comscirp.org The environmental factor (E-factor) of this liquid-assisted Wittig reaction is reported to be approximately one-quarter of that of the traditional synthesis method, highlighting its environmental benefits. oalib.comoalib.com
The choice of solvent and base has a significant impact on the reaction's conversion rate and the stereoselectivity (E:Z ratio). Studies have systematically investigated these factors to optimize the synthesis. For example, using potassium carbonate as the base and n-hexane as the liquid additive has been shown to produce a high conversion rate and a favorable E:Z ratio. researchgate.net
| Solvent | Dielectric Constant | Conversion | E:Z Ratio |
|---|---|---|---|
| None | 0 | 99.1% | 70:30 |
| n-hexane | 1.58 | 97.5% | 76:24 |
| Toluene | 2.37 | 96.8% | 75:25 |
| Tetrahydrofuran (B95107) | 7.6 | 98.5% | 68:32 |
| Acetone | 20.7 | 99.1% | 62:38 |
| Ethanol | 24.3 | 98.2% | 60:40 |
| Methanol (B129727) | 33.6 | 98.3% | 58:42 |
Flow Chemistry Applications in Rosuvastatin Intermediate Synthesis
Flow chemistry has emerged as a powerful technology for the synthesis of pharmaceutical intermediates, offering enhanced safety, efficiency, and product purity compared to traditional batch methods. researchgate.net This approach has been successfully applied to several key steps in the production of this compound. scielo.bracs.org
One significant application is the photochemical bromination of a 5-methyl-substituted pyrimidine precursor to produce a 5-bromomethylpyrimidine intermediate. acs.orgresearchgate.net When conducted in a continuous flow reactor, this reaction demonstrates marked improvements over batch processing. acs.org Reaction times can be drastically reduced from hours to minutes, leading to a significant increase in productivity. acs.org Furthermore, the flow process results in a purer product with significantly lower levels of side products. acs.org
| Parameter | Batch Mode | Flow Mode |
|---|---|---|
| Reaction Time | Hours | Minutes |
| Product Purity | Lower | Higher |
| Productivity | Lower | Markedly Increased |
Enzymatic synthesis in continuous flow reactors is another advanced strategy for producing statin precursors. mdpi.com The enzyme 2-deoxy-D-ribose-5-phosphate aldolase (DERA) has been immobilized on supports like magnetic nanoparticles and used in a fluidized bed millireactor. mdpi.com This system catalyzes the sequential aldol addition between chloroacetaldehyde and acetaldehyde to form a key lactol intermediate used in rosuvastatin synthesis. mdpi.com Under optimized flow conditions, this biocatalytic process achieved a superior conversion of 97.78% and a yield of 95.85%, outperforming batch reactor systems. mdpi.com
Stereochemical Control in Rosuvastatin Intermediates Synthesis
Importance of Stereoselectivity and Enantiomeric Purity in Rosuvastatin (B1679574) Intermediates
The biological activity of Rosuvastatin is intrinsically linked to its specific stereochemistry. The therapeutic form is the (3R, 5S) diastereomer. waters.com Stereoselectivity is crucial because different stereoisomers of a drug can exhibit vastly different pharmacological and toxicological profiles. Single-enantiomer drugs are often safer, more efficient, and better-tolerated by the body. nih.gov
Ensuring high enantiomeric and diastereomeric purity in the intermediates is essential for synthesizing the final active pharmaceutical ingredient (API) with the correct configuration. The presence of undesired stereoisomers, such as the (3S, 5R) enantiomer or (3R, 5R) and (3S, 5S) diastereoisomers, can reduce the drug's efficacy and may even introduce unwanted side effects. waters.comnih.gov Therefore, synthetic strategies must be designed to produce intermediates with exceptionally high stereochemical purity, often measured as enantiomeric excess (% ee) for chiral centers and diastereomeric ratio (d.r.) for compounds with multiple stereocenters. waters.com Regulatory agencies mandate strict control over the stereoisomeric purity of chiral drugs, making stereoselective synthesis a critical component of pharmaceutical manufacturing.
Asymmetric Synthetic Routes for Chiral Rosuvastatin Intermediates
To achieve the desired stereochemistry in this compound, chemists have developed several asymmetric synthetic strategies. These methods are designed to selectively produce one enantiomer over others. The main approaches include the use of chiral auxiliaries, chiral catalysis, and chiral pool synthesis. researchgate.net
Chiral Auxiliaries in Intermediate Synthesis
The chiral auxiliary approach involves temporarily attaching a chiral molecule to an achiral substrate. This auxiliary directs the stereochemical outcome of a subsequent reaction, after which it is removed. While effective, this method requires additional steps for attaching and removing the auxiliary. For instance, an aldol (B89426) reaction strategy has been developed for a Rosuvastatin side-chain synthon using a C2 ester equipped with a chiral auxiliary to control the formation of the desired stereocenter. dntb.gov.ua
Chiral Catalysis in Intermediate Synthesis
Chiral catalysis is a highly efficient method that employs a small amount of a chiral catalyst to generate large quantities of a chiral product. This approach is often preferred in industrial settings due to its atom economy and cost-effectiveness. nih.gov
One prominent example is the use of enzymes in biocatalysis. A deoxyribose-5-phosphate aldolase (B8822740) (DERA) has been used to catalyze a one-pot tandem aldol reaction, creating a key 6-carbon intermediate with two stereogenic centers. nih.govnih.govpnas.org This enzymatic process demonstrates remarkable stereocontrol, achieving an enantiomeric excess of over 99.9% and a diastereomeric excess of 96.6%. nih.govnih.gov
Another example is the Keck asymmetric allylation. In a reported synthesis of Rosuvastatin, the 5R-stereocenter was installed via an enantioselective allylation of chloroacetaldehyde (B151913) with allyltributylstannane, catalyzed by a chiral complex, achieving high enantioselectivity. researchgate.net
| Catalytic Method | Key Reaction | Intermediate Feature | Stereochemical Outcome | Reference |
| DERA Biocatalysis | Tandem Aldol Reaction | 6-carbon side-chain precursor | >99.9% ee, 96.6% de | nih.govnih.gov |
| Keck Asymmetric Allylation | Enantioselective Allylation | (S)-1-chloropent-4-en-2-ol | Installation of 5R-stereocenter | researchgate.net |
| Ti-catalyzed Aldol | Asymmetric Aldol Condensation | Side-chain precursor | >99% ee | researchgate.net |
Chiral Pool Approaches for this compound
The chiral pool approach utilizes readily available, naturally occurring chiral molecules as starting materials. These molecules already possess one or more of the required stereocenters. For example, a stereocontrolled synthesis of Rosuvastatin calcium has been developed starting from a known (S)-homoallylic alcohol, which serves as the chiral precursor to establish the syn-1,3-diol moiety of the side chain. nih.govrsc.org This strategy leverages the inherent chirality of the starting material to build the more complex target molecule.
Diastereoselective Control in this compound
Rosuvastatin's side chain contains two chiral centers, (3R) and (5S), which must have a specific relative orientation (syn-diol). Achieving this requires diastereoselective reactions that control the formation of one diastereomer over another.
A common strategy involves the diastereoselective reduction of a ketone intermediate. The Narasaka-Prasad reduction, for instance, is used to stereoselectively reduce a β-hydroxy ketone to generate the syn-1,3-diol. waters.comresearchgate.net This reaction typically employs a borane (B79455) reagent in the presence of a chelating agent to direct the hydride attack from a specific face of the ketone, resulting in the desired syn-diastereomer with high selectivity (>99:1 syn:anti ratio). researchgate.net
Another method involves a VO(acac)₂-catalyzed syn-diastereoselective epoxidation of a homoallylic alcohol intermediate. This step sets the requisite 3R-chirality relative to the existing 5R-center, leading to the formation of the correct syn-diol precursor. researchgate.net
| Reaction | Substrate | Key Reagent/Catalyst | Outcome | Reference |
| Narasaka-Prasad Reduction | β-hydroxy ketone | Diethylmethoxyborane (B30974), Sodium borohydride | syn-1,3-diol | waters.comresearchgate.net |
| Diastereoselective Epoxidation | (S)-1-chloropent-4-en-2-ol | VO(acac)₂ | syn-epoxide | researchgate.net |
| ICl-induced Cyclization | Chiral homoallylic carbonate | Iodine chloride | syn-1,3-diol moiety | nih.govrsc.org |
Control of E/Z Stereochemistry in Olefination Reactions for this compound
Several olefination methods are employed, with the Horner-Wadsworth-Emmons (HWE) and Julia-Kocienski reactions being particularly effective for achieving high E-selectivity. waters.comresearchgate.net
Wittig and Horner-Wadsworth-Emmons (HWE) Reactions: The Wittig reaction and its HWE modification are widely used to synthesize the Rosuvastatin skeleton. scirp.orggoogle.com The HWE reaction, in particular, is known to strongly favor the formation of the thermodynamically more stable E-alkene, making it a preferred method for introducing the trans-double bond in this compound. waters.com
Julia-Kocienski Olefination: This reaction, involving the coupling of a sulfone derivative of the heterocyclic core with an aldehyde representing the side chain, has been shown to be highly stereoselective. researchgate.net In the synthesis of this compound, the Julia-Kocienski olefination can provide E/Z selectivity as high as 300:1, yielding almost exclusively the desired E-isomer. researchgate.net This high selectivity simplifies the purification process and maximizes the yield of the correct geometric isomer. google.com
| Olefination Reaction | Reactants | Typical E/Z Selectivity | Reference |
| Horner-Wadsworth-Emmons (HWE) | Phosphonate ylide + Aldehyde | High E-selectivity | waters.com |
| Julia-Kocienski | Heterocyclic sulfone + Side-chain aldehyde | Up to 300:1 (E/Z) | researchgate.net |
| Wittig | Phosphonium (B103445) ylide + Aldehyde | Variable, can produce Z-isomer | researchgate.netscirp.org |
Purification and Isolation Techniques for Rosuvastatin Intermediates
Crystallization and Recrystallization Strategies for Rosuvastatin (B1679574) Intermediates
Crystallization is a fundamental technique for purifying solid compounds, leveraging differences in solubility at varying temperatures. libretexts.orgmt.com In the context of Rosuvastatin intermediates, this process is crucial for isolating compounds in a highly pure crystalline form. google.com
Recrystallization, a refinement of this technique, involves dissolving the impure solid in a suitable hot solvent and allowing it to cool slowly. youtube.com As the solution cools, the solubility of the intermediate decreases, leading to the formation of pure crystals, while impurities remain dissolved in the solvent. libretexts.orgmt.com For some this compound, which may initially be obtained as oily substances, inducing crystallization can be challenging. google.com However, specific methods have been developed to obtain crystalline forms of key intermediates, which facilitates purification and improves handling during manufacturing. google.com For instance, cocrystallization has been explored to modify the physicochemical properties of Rosuvastatin, which can also be applied to its intermediates to enhance purity and stability. nih.govturkjps.org
The choice of solvent is critical in recrystallization and is determined by the solubility characteristics of the intermediate and its impurities. youtube.com An ideal solvent will dissolve the intermediate sparingly at room temperature but readily at higher temperatures, while impurities should either be highly soluble or insoluble at all temperatures. youtube.com
Chromatographic Purification Methods for this compound
Chromatography is a powerful separation technique used to purify compounds based on their differential distribution between a stationary phase and a mobile phase. For this compound, particularly when high purity is required, chromatographic methods are indispensable.
Column Chromatography
Column chromatography is a widely used method for the purification of this compound on both laboratory and industrial scales. google.com In this technique, a solution of the crude intermediate is passed through a column packed with a solid adsorbent, typically silica (B1680970) gel. google.com A solvent or a mixture of solvents (the eluent) is then passed through the column, and the components of the mixture are separated based on their affinity for the adsorbent and the eluent.
For example, a key intermediate, methyl 7-[4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonylamino)pyrimidin-5-yl]-(3R)-3-(tert-butyldimethylsilyloxy)-5-oxo-(E)-6-heptenate, has been purified using column chromatography over silica gel with methylene (B1212753) chloride as the eluent. google.com However, this method can be time-consuming and may not be the most economical for large-scale production. google.com Consequently, alternative purification methods that avoid column chromatography are actively sought to make the process more industrially viable. google.com
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution chromatographic technique used to isolate and purify compounds. It operates on the same principles as analytical HPLC but on a larger scale. For this compound, preparative HPLC can be employed to achieve very high levels of purity, particularly for removing closely related impurities or stereoisomers. wjpmr.comijpda.org
The choice of the stationary phase (the column) and the mobile phase is crucial for effective separation. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is a common mode used for the purification of organic compounds like this compound. wjpmr.com Chiral HPLC methods have also been developed to separate enantiomers of Rosuvastatin, a technique that can be adapted for the purification of chiral intermediates to ensure the final product has the correct stereochemistry. ijpda.orgwaters.com
Table 1: HPLC Methods for Rosuvastatin and Related Compounds
| Compound | Column | Mobile Phase | Detection | Reference |
| Rosuvastatin and its enantiomer | CHIRALPAK IB (250 x 4.6mm, 5µm) | n-heptane, 2-propanol, and trifluoroacetic acid (85:15:01v/v) | 242 nm | ijpda.org |
| Rosuvastatin and its lactone impurity | Sunfire C18 (250 x 4.6 mm, 5 µm) | Gradient of 10 mM ammonium (B1175870) acetate (B1210297) and acetonitrile:methanol (B129727) (50:50 v/v) | 242 nm | asianjpr.com |
Filtration and Drying Methodologies for this compound
Following crystallization or precipitation, the solid intermediate must be separated from the liquid phase. Filtration is the standard method for this separation. The choice of filtration technique and equipment can impact the efficiency of the separation and the purity of the final product. For instance, the use of specific filter aids like Hyflo® can help to eliminate small particles. google.com
After filtration, the isolated solid intermediate must be dried to remove residual solvents. Drying is typically carried out under vacuum to facilitate solvent removal at a lower temperature, which is important for thermally sensitive compounds. google.com The drying process can be enhanced by using dehydrating agents or molecular sieves to ensure the solvent is thoroughly removed. google.com In some processes, a thin film evaporator is used to concentrate the solution of the intermediate before further purification or drying. google.com
Solvent Selection for Intermediate Purification
The selection of an appropriate solvent is a critical parameter that influences the efficiency and success of various purification techniques, including crystallization, extraction, and chromatography. The ideal solvent should exhibit good solubility for the target intermediate at certain conditions (e.g., high temperature for crystallization) and poor solubility under other conditions to allow for recovery. researchgate.net
For the purification of this compound, a range of organic solvents is employed. Ethereal solvents like tetrahydrofuran (B95107) (THF) and dioxane, as well as aromatic solvents like toluene, are often used. google.com The choice of solvent also depends on the specific purification step. For example, in an extraction process to remove water-insoluble impurities, a water-immiscible organic solvent such as ethyl acetate is used. google.com
The purity of the solvent itself is also important. For instance, using a dry solvent (containing less than 2% water) is specified in some reaction steps to prevent unwanted side reactions. google.com
Table 2: Solvents Used in the Purification of this compound
| Purification Step | Solvent(s) | Purpose | Reference |
| Crystallization | Methanol, Ethanol, Isopropanol (B130326) | To form pure crystals of the intermediate. | epo.org |
| Extraction | Ethyl acetate, Methyl tert-butyl ether, n-heptane, Toluene | To separate the intermediate from impurities. | epo.org |
| Column Chromatography | Methylene chloride | To elute the intermediate from the column. | google.com |
| Reaction/Quenching | Tetrahydrofuran (THF), Ethyl acetate (EtOAc) | As a reaction medium and for quenching the reaction. | google.com |
Analytical Methodologies for Rosuvastatin Intermediates Characterization
Spectroscopic Techniques for Structural Elucidation of Rosuvastatin (B1679574) Intermediates
Spectroscopic techniques are indispensable in the synthesis of rosuvastatin for the unambiguous determination of the molecular structure of intermediates. These methods provide detailed information about the atomic and molecular composition, connectivity, and functional groups present in a compound, ensuring that the desired chemical transformations have occurred at each step of the synthetic pathway.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. It provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for characterizing rosuvastatin intermediates by identifying the chemical environment of the hydrogen and carbon atoms, respectively. google.com
In the synthesis of rosuvastatin, NMR is used to confirm the structure of key intermediates. For example, the structures of intermediates like [4-[4-fluorophenyl-6-(1-methyl ethyl)-2-[N-methyl-(N-methylsulfonyl) amino]]-5-pyrimidinyl] methyl triphenylphosphine (B44618) bromide are confirmed using ¹H-NMR and ¹³C-NMR. patsnap.com The analysis of chemical shifts (δ), signal multiplicity, and coupling constants allows for the precise assignment of protons and carbons, confirming the successful formation of the desired molecular scaffold before proceeding to the next synthetic step. A patent for this compound also discloses the use of NMR to confirm the structure of compounds such as t-butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonylamino)pyrimidine-5-yl]-(3R)-3-hydroxy-5-oxo-6-heptenate (TB21). google.com
Table 1: Representative ¹H NMR Spectroscopic Data for a Rosuvastatin Intermediate
| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Isopropyl CH₃ | 1.14 | doublet (d) | (CH₃)₂CH- |
| N-CH₃ | 3.30 | singlet (s) | N-CH₃ |
| SO₂-CH₃ | 3.50 | singlet (s) | SO₂-CH₃ |
| Isopropyl CH | 4.0 | heptet | (CH₃)₂CH- |
| Methylene (B1212753) | 5.39 | singlet (s) | -CH₂- |
| Aromatic H | 7.20-7.90 | multiplet (m) | Ar-H |
Data derived from a study on the synthesis of this compound. researchgate.net
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. The absorption of these frequencies provides a characteristic spectrum, often called a molecular fingerprint. In the context of this compound, FT-IR is used to verify the presence or absence of key functional groups, confirming the conversion of reactants to products. tsijournals.com
For instance, the formation of a carbonyl group in an intermediate can be confirmed by the appearance of a strong absorption band around 1700 cm⁻¹. Conversely, the disappearance of a hydroxyl (-OH) band (a broad peak around 3300 cm⁻¹) can indicate its successful conversion. The structure of rosuvastatin contains key functional groups such as O-H (hydroxyl), S=O (sulfone), and C-F (aryl fluoride), whose characteristic absorption bands are monitored in the intermediates. ijpsonline.com
Table 2: Characteristic IR Absorption Frequencies for Rosuvastatin-Related Functional Groups
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Vibration Type |
|---|---|---|
| O-H Stretch (hydroxyl) | 3200 - 3600 (broad) | Stretching |
| N-H Stretch | 2968 | Stretching |
| C=O Stretch (carbonyl) | 1750 - 1650 | Stretching |
| C=C Stretch (aromatic) | 1541 | Stretching |
| C-F Stretch | 1149 | Stretching |
| S=O Stretch (sulfone) | 1350 - 1300 and 1160 - 1120 | Asymmetric & Symmetric Stretching |
Data compiled from spectroscopic studies of rosuvastatin. ijpsonline.comnih.gov
Mass Spectrometry (MS and MS/MS)
Mass Spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of this compound and can help deduce their elemental composition. When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for identifying and characterizing intermediates and any related impurities formed during the synthesis. researchgate.net
Tandem mass spectrometry (MS/MS or MSⁿ) provides further structural information by fragmenting a selected precursor ion and analyzing its product ions. This fragmentation pattern is unique to the molecule's structure and is instrumental in identifying unknown synthesis byproducts or degradation products. ingentaconnect.com For example, in the analysis of an impurity in a rosuvastatin intermediate, the major fragments observed in the MS/MS spectrum can reveal the structure of the impurity. The loss of specific neutral molecules, like water or methyl groups, provides clues to the molecule's connectivity. researchgate.netresearchgate.net
A study successfully identified seven different impurities in the key rosuvastatin intermediate, N-[5-cyano-4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl]-N-methylmethane sulfonamide, by analyzing their unique mass fragmentation patterns using LC-MS/MS. ingentaconnect.com
Table 3: MS/MS Fragmentation Data for an Impurity Identified in a Rosuvastatin Intermediate
| Precursor Ion (m/z) | Major Fragment Ions (m/z) | Interpretation of Neutral Loss |
|---|---|---|
| 496.6 | 478.2 | Loss of H₂O |
| 460.3 | Loss of 2 H₂O | |
| 270.4 | Loss of SO₂CH₃ and side chain | |
| 258.5 | Loss of CH₃ from m/z 270.4 fragment |
Data derived from a study on rosuvastatin degradation products. researchgate.net
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of a rosuvastatin intermediate or impurity with a high degree of confidence. tsijournals.com Techniques like Time-of-Flight (TOF) mass spectrometry are often used for this purpose. nih.gov
HRMS is particularly crucial when trying to distinguish between compounds that have the same nominal mass but different elemental formulas. By comparing the experimentally measured accurate mass with the theoretical masses of possible formulas, the correct molecular formula can be assigned. This is essential for confirming the identity of newly synthesized intermediates and for characterizing unknown process-related impurities that may arise during synthesis. researchgate.net For instance, HRMS analysis of degradation products in rosuvastatin studies has enabled the identification of elemental compositions, leading to the proposal of their chemical structures and formation mechanisms. nih.govresearchgate.net
Chromatographic Techniques for Purity and Identity Confirmation of this compound
Chromatographic techniques are fundamental for separating, identifying, and quantifying the components of a mixture. In the synthesis of rosuvastatin, these methods are essential for monitoring the progress of reactions, assessing the purity of intermediates, and isolating the final product.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic technique for the analysis of rosuvastatin and its intermediates. Reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar (e.g., C8 or C18) and the mobile phase is a polar solvent mixture, is the predominant mode used. nih.gov
HPLC methods are developed to ensure the separation of the desired intermediate from starting materials, reagents, and any side products. The purity of an intermediate is determined by calculating its peak area as a percentage of the total area of all peaks in the chromatogram. A typical HPLC system for this purpose uses a UV detector, with the detection wavelength commonly set around 242 nm, where the pyrimidine (B1678525) chromophore of the rosuvastatin molecule exhibits strong absorbance. nih.govymerdigital.com The specificity of an HPLC method is confirmed by its ability to resolve the main compound from all potential impurities and degradation products. nih.gov
Numerous studies have detailed specific HPLC conditions for the analysis of this compound and related substances, demonstrating the technique's versatility and importance in quality control during the manufacturing process. tsijournals.comingentaconnect.cominnovareacademics.in
Table 4: Examples of HPLC Conditions for the Analysis of this compound and Related Substances
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Column | Waters Cortecs C18 (100 x 2.1 mm, 2.7 µm) | YMC C8 (150 x 4.6 mm, 5 µm) | Waters Symmetry C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (0.1% Formic Acid) | Acetonitrile:Water (40:60, v/v), pH 3.5 | Acetonitrile:0.1% Orthophosphoric Acid (45:55, v/v) |
| Flow Rate | 0.25 mL/min | 1.5 mL/min | 1.0 mL/min |
| Detection | UV at 242 nm | PDA at 242 nm | UV at 241 nm |
| Application | Identification of impurities in a pyrimidine intermediate ingentaconnect.com | Assay of Rosuvastatin from degradation products nih.gov | Stability-indicating assay of Rosuvastatin innovareacademics.in |
Ultra-High Performance Liquid Chromatography (UHPLC)
Ultra-High Performance Liquid Chromatography (UHPLC) stands as a pivotal analytical technique for the characterization of this compound, offering significant advantages in speed, resolution, and sensitivity over conventional HPLC. Its application is crucial for monitoring the progress of synthesis, identifying and quantifying impurities, and ensuring the chemical purity of key intermediates.
A key application of UHPLC is in the separation of rosuvastatin from its related substances, which can also be applied to the analysis of its synthetic precursors. For instance, a highly selective UHPLC method has been developed for the baseline separation of all organic related substances of rosuvastatin listed in the European Pharmacopoeia (EP) monograph. nih.gov This method, utilizing an Acquity BEH C18 column under reversed-phase isocratic conditions, achieves separation in less than 15 minutes. nih.govresearchgate.net The mobile phase, a mixture of methanol (B129727) and 0.025% trifluoroacetic acid (TFA), avoids the use of buffers, simplifying the analytical process. researchgate.netnih.gov Such methods are invaluable for assessing the purity of late-stage this compound, where structurally similar impurities may be present.
The precision of UHPLC methods is critical for reliable analysis. In one validated method, the relative standard deviation (RSD%) for retention times and peak areas for rosuvastatin was below 0.4%, with impurities showing RSD% values between 0.2% and 1.3% for intra-day and inter-day precision, respectively. nih.gov This high level of precision ensures that quantitative measurements of intermediates and any accompanying impurities are accurate and reproducible.
Furthermore, UHPLC is employed to monitor the various stages of the rosuvastatin synthesis. For example, it can be used to track the conversion of intermediates and the formation of by-products in reactions such as the modified Horner-Wadsworth-Emmons reaction, which establishes the E-alkene stereochemistry of a key intermediate. waters.com The speed of UHPLC allows for rapid in-process control, enabling timely adjustments to reaction conditions to optimize yield and purity.
Interactive Data Table: UHPLC Method Parameters for Rosuvastatin and Impurity Analysis
| Parameter | Value |
| Column | Acquity BEH C18 (100 mm × 2.1 mm, 1.7 μm) |
| Mobile Phase | Methanol-TFA 0.025% (45:55 v/v) |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 55 °C |
| UV Detection | 240 nm |
| Run Time | < 15 minutes |
Gas Chromatography (GC)
Gas Chromatography (GC) is a valuable analytical tool for the characterization of specific this compound, particularly for the analysis of volatile or semi-volatile compounds. Its application in the synthesis of rosuvastatin often involves the analysis of residual solvents in intermediates and the characterization of certain classes of precursors, sometimes requiring derivatization.
One significant application of GC is in the analysis of chiral lactol intermediates, which are crucial for establishing the correct stereochemistry of the final rosuvastatin molecule. A chemoenzymatic process utilizing 2-deoxyribose-5-phosphate aldolase (B8822740) (DERA) produces these chiral lactols. plos.org The enantio- and diastereoselectivity of these intermediates can be determined by chiral GC analysis, for instance, using β-Dex 225 and β-Dex 120 columns in series. nih.gov This allows for the precise determination of enantiomeric excess (ee), which has been demonstrated to be greater than 99.9% for these enzymatically synthesized intermediates. plos.org
GC is also employed for the analysis of residual solvents in this compound. A headspace GC (HSGC) method can be developed for the simultaneous determination of various solvents used in the synthetic process. nih.gov This is critical for ensuring that the levels of residual solvents in the intermediates comply with regulatory guidelines before proceeding to the next synthetic step.
In some cases, derivatization is necessary to make this compound amenable to GC analysis. For example, rosuvastatin itself can be derivatized to its methyl ester for analysis by GC-Mass Spectrometry (GC-MS). researchgate.net This approach could be adapted for the analysis of late-stage carboxylic acid-containing intermediates. The derivatization process, which can involve the use of methyl iodide and potassium carbonate in dimethyl sulfoxide (B87167), converts the non-volatile acid into a more volatile ester suitable for GC analysis. researchgate.net
Interactive Data Table: GC Method Parameters for Chiral Lactone Intermediate Analysis
| Parameter | Value |
| GC System | Agilent 7890A |
| Column | HP-5MS (60 m × 250 µm ID × 0.25 µm) |
| Injection | Split injection (20:1 ratio) |
| Inlet Temperature | 200°C |
| Carrier Gas | Helium |
| Oven Program | 50°C (5 min), then 10°C/min to 250°C (5 min) |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 250°C |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for the qualitative monitoring of reactions and the preliminary purity assessment of this compound. Its primary utility lies in its ability to quickly track the progress of a chemical transformation, allowing chemists to determine reaction completion, identify the formation of major by-products, and optimize reaction conditions in real-time.
In the synthesis of rosuvastatin, TLC can be used to monitor various stages. For example, it can be employed to follow the degradation of rosuvastatin under stress conditions, which can also be applied to its intermediates to understand their stability. researchgate.net By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, the disappearance of the starting material and the appearance of the product spot can be visualized. A common developing solvent system for rosuvastatin and its related compounds is ethyl acetate (B1210297), methanol, and ammonia (B1221849) in a 7:3:0.01 ratio by volume. researchgate.net
Different compounds will have different retention factors (Rf values), which allows for their separation on the TLC plate. For instance, in a study on rosuvastatin degradation, the intact drug had an Rf value of 0.32, while its acid degradation products had Rf values of 0.45 and 0.8. researchgate.net This difference in Rf values enables the clear differentiation between the starting material, the desired intermediate, and any impurities.
High-Performance Thin-Layer Chromatography (HPTLC) offers improved resolution and the possibility of quantitative analysis. HPTLC methods have been developed for the estimation of rosuvastatin in bulk drug and pharmaceutical formulations, and these can be adapted for the analysis of intermediates. semanticscholar.orgejbps.com For example, a method using precoated silica (B1680970) gel 60 F254 aluminum plates with a mobile phase of toluene, ethyl acetate, and methanol (5:3:2, v/v/v) has been validated for the quantification of rosuvastatin. ejbps.com Densitometric detection at a specific wavelength, such as 242 nm, allows for the quantification of the separated compounds. ejbps.com
Interactive Data Table: TLC System for Monitoring Rosuvastatin Intermediate Reactions
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 precoated aluminum plates |
| Mobile Phase | Toluene: Ethyl acetate: Methanol (5: 3: 2, v/v/v) |
| Visualization | UV lamp (short wavelength) |
| Detection Wavelength (for HPTLC) | 242 nm |
Supercritical Fluid Chromatography (SFC) for Chiral Separations
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the chiral separation of this compound, offering a "green" alternative to normal-phase HPLC with advantages in speed and efficiency. selvita.com The use of supercritical carbon dioxide as the primary mobile phase component reduces the consumption of organic solvents. selvita.com
The enantiomeric purity of rosuvastatin and its chiral intermediates is a critical quality attribute. SFC, particularly in combination with chiral stationary phases (CSPs), provides excellent resolution of enantiomers. Polysaccharide-based CSPs, such as those coated with cellulose (B213188) tris-(3,5-dimethylphenylcarbamate), are effective for these separations. waters.com
A key advantage of SFC is its compatibility with mass spectrometry (MS), which is often limited in normal-phase HPLC. waters.com This allows for simultaneous separation and identification of chiral intermediates and their enantiomeric impurities. An ACQUITY UPC² (UltraPerformance Convergence Chromatography) system, a type of SFC, coupled with a QDa detector (a mass detector), has been successfully used for the chiral analysis of rosuvastatin. waters.com This system provided a resolution greater than 2.0 between the enantiomers, allowing for accurate determination of the diastereomeric ratio and percent diastereomer excess (%de). waters.com
The development of a chiral SFC method involves optimizing parameters such as the co-solvent, additive, temperature, and back pressure. For rosuvastatin enantiomers, an isocratic method with a mobile phase of 80% CO₂ and 20% of a 1:1 methanol:isopropanol (B130326) mixture with 20 mM ammonia as an additive has proven effective. waters.com The analysis can be performed rapidly, often in under 10 minutes. waters.com
Interactive Data Table: Chiral SFC Method Parameters for this compound
| Parameter | Value |
| Chromatography System | ACQUITY UPC² with PDA and QDa detectors |
| Column | ACQUITY UPC² Trefoil CEL1, 2.5 μm, 2.1 mm x 150 mm |
| Column Temperature | 35 °C |
| Mobile Phase A | 80% CO₂ |
| Mobile Phase B | 20% 1:1 Methanol:IPA + 20 mM Ammonia |
| Flow Rate | 1.4 mL/min |
| Back Pressure | 1500 psi |
| Detection | PDA (241 nm) and MS (ESI+, m/z 482.2) |
Elemental Analysis of this compound
Ensuring the elemental purity of this compound is a critical aspect of quality control throughout the manufacturing process. The presence of elemental impurities, even at trace levels, can originate from raw materials, catalysts, or manufacturing equipment and may impact the stability and safety of the final active pharmaceutical ingredient (API). intertek.com
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the preferred technique for the determination of elemental impurities in pharmaceutical samples due to its high sensitivity and ability to measure multiple elements simultaneously. nih.govspectroscopyonline.com A validated ICP-MS method has been developed for the determination of Class 1 and Class 2A elements (Cd, Pb, As, Hg, Co, V, and Ni) in rosuvastatin calcium tablets, and a similar approach can be applied to its intermediates. nih.gov
Sample preparation for ICP-MS analysis is a crucial step and typically involves microwave digestion to bring the organic intermediate into a suitable aqueous solution. nih.gov A mixture of nitric acid and hydrochloric acid is commonly used for digestion. researchgate.net The use of microwave digestion ensures complete dissolution of the sample matrix, which is essential for accurate and reproducible results. nih.gov
The ICP-MS method is validated for parameters such as linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). For the analysis of rosuvastatin, the method has demonstrated excellent linearity with correlation coefficients above 0.9997 and recoveries in the range of 91.8% to 103.6%. colab.ws The low limits of detection, for example, 0.25 µg·L⁻¹ for Cd and Pb, highlight the sensitivity of the technique, making it suitable for controlling elemental impurities at the levels required by regulatory guidelines such as ICH Q3D. colab.ws
Interactive Data Table: Target Elemental Impurities and their Limits
| Element | Class | Permitted Daily Exposure (PDE) (µ g/day ) | Limit in Drug Product (ppm) |
| Cadmium (Cd) | 1 | 5 | 0.5 |
| Lead (Pb) | 1 | 5 | 0.5 |
| Arsenic (As) | 1 | 15 | 1.5 |
| Mercury (Hg) | 1 | 30 | 3 |
| Cobalt (Co) | 2A | 50 | 5 |
| Vanadium (V) | 2A | 100 | 10 |
| Nickel (Ni) | 2A | 200 | 20 |
X-ray Diffraction (XRD) for Crystalline this compound (excluding polymorphic forms of API)
X-ray Diffraction (XRD), specifically Powder X-ray Diffraction (PXRD), is an essential technique for the solid-state characterization of crystalline this compound. It provides information about the crystal structure of a material, allowing for the identification of different crystalline forms and the distinction between crystalline and amorphous solids. plos.org
During the synthesis of rosuvastatin, certain intermediates may be isolated as crystalline solids to facilitate purification. XRD is used to confirm the crystalline nature of these intermediates and to ensure the desired crystal form is obtained. The XRD pattern of a crystalline solid is unique and is characterized by a series of diffraction peaks at specific 2θ angles. researchgate.net
For example, a crystalline intermediate, (3R,5S,6E)-7-[4-(4-fluorophenyl)-6-(1-methyl ethyl)-2-[methyl(methyl sulfonyl)amino]-5-pyrimidyl]-3,5-dihydroxyl-6-isopentyl heptenoate, exhibits a characteristic PXRD pattern with peaks at 2θ values of 9.6, 11.9, 16.6, 18.5, 19.2, 19.7, and 20.8. google.com This unique fingerprint allows for the unambiguous identification of this specific crystalline intermediate.
XRD is also used to characterize amine salts of rosuvastatin, which can serve as crystalline intermediates for the preparation and purification of the final API. For instance, the isopropyl ammonium (B1175870) salt and the (S)-(+)-α-methylbenzyl ammonium salt of rosuvastatin have been prepared and characterized by their unique X-ray diffraction patterns. googleapis.com
The information obtained from XRD analysis is crucial for ensuring the consistency of the manufacturing process. By controlling the crystalline form of the intermediates, it is possible to control their physical properties, such as solubility and stability, which can impact the efficiency of subsequent reaction steps and the purity of the final product.
Interactive Data Table: Characteristic XRD Peaks for a Crystalline Rosuvastatin Intermediate
| 2θ Angle |
| 9.6 |
| 11.9 |
| 16.6 |
| 18.5 |
| 19.2 |
| 19.7 |
| 20.8 |
Chiral Analytical Techniques for Enantiomeric and Diastereomeric Purity of this compound
The stereochemistry of rosuvastatin is critical to its pharmacological activity, with the desired therapeutic form being the (3R, 5S) diastereomer. waters.com Therefore, the control of stereochemistry throughout the synthesis is of paramount importance, and chiral analytical techniques are essential for determining the enantiomeric and diastereomeric purity of key chiral intermediates.
High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a widely used technique for the enantiomeric resolution of rosuvastatin and its intermediates. neliti.comijpda.org Amylose-based CSPs, such as CHIRALPAK IB, have been shown to be effective in separating the enantiomer of rosuvastatin. ijpda.org A normal-phase HPLC method using a mobile phase of n-heptane, 2-propanol, and trifluoroacetic acid (85:15:0.1 v/v/v) can achieve good resolution between the desired enantiomer and its counterpart, as well as other impurities. ijpda.org The resolution factor between rosuvastatin and its enantiomer has been reported to be greater than 2.0 with such methods. ijpda.org
Supercritical Fluid Chromatography (SFC) is another powerful technique for chiral separations of this compound, as detailed in section 5.2.5. Its advantages include faster analysis times and reduced solvent consumption compared to normal-phase HPLC. waters.com
The validation of these chiral methods is crucial and is performed according to ICH guidelines. nih.gov This includes assessing parameters such as specificity, limit of detection (LOD), limit of quantification (LOQ), precision, linearity, and accuracy. For a validated chiral HPLC method, the LOD and LOQ for the rosuvastatin enantiomer were found to be 0.07 µg/mL and 0.2 µg/mL, respectively. ijpda.org Such sensitivity is necessary to control the level of the unwanted enantiomer in the intermediates and the final API.
The choice of chiral analytical technique depends on the specific intermediate and the requirements of the analysis. Both chiral HPLC and SFC are powerful tools that provide the necessary accuracy and precision to ensure the stereochemical integrity of this compound throughout the manufacturing process.
Interactive Data Table: Chiral HPLC Method Parameters for Rosuvastatin Enantiomer Quantification
| Parameter | Value |
| Column | CHIRALPAK IB (250 x 4.6mm, 5µm) |
| Mobile Phase | n-heptane: 2-propanol: trifluoroacetic acid (85:15:0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| UV Detection | 243 nm |
| Injection Volume | 10 µL |
Chiral HPLC/UHPLC Methods
Chiral HPLC and UHPLC are powerful separation techniques used to resolve and quantify enantiomers and diastereomers of Rosuvastatin and its intermediates. These methods rely on chiral stationary phases (CSPs) that interact differently with each stereoisomer, leading to different retention times and allowing for their separation.
The development of a suitable chiral method involves screening various CSPs and mobile phase compositions to achieve adequate resolution between the desired isomer and its unwanted counterparts. Polysaccharide-based CSPs, such as those coated with derivatives of cellulose or amylose, have proven highly effective for the separation of Rosuvastatin stereoisomers. nih.gov
Normal-phase HPLC is frequently employed for this purpose. A typical mobile phase system consists of a non-polar solvent like n-heptane or n-hexane, a polar modifier such as 2-propanol or ethanol, and often a small amount of an acidic additive like trifluoroacetic acid (TFA) to improve peak shape and resolution. nih.govpharmaffiliates.com The resolution between the desired Rosuvastatin enantiomer and other isomers is a critical parameter, with regulatory standards often requiring a resolution factor greater than 2.0. nih.govresearchgate.net
More advanced techniques like Ultra Performance Convergence Chromatography (UPC²), which utilizes compressed carbon dioxide as the primary mobile phase, have also been successfully applied. These methods can offer faster analysis times and improved resolution. sigmaaldrich.comresearchgate.net
Detailed research findings have led to the validation of several specific methods for the quantification of the enantiomeric purity of Rosuvastatin. These methods are sensitive enough to detect and quantify very low levels of the unwanted enantiomer, often with limits of detection (LOD) and quantification (LOQ) in the range of micrograms per milliliter. nih.govpharmaffiliates.com
The table below summarizes various reported chiral HPLC and UHPLC/UPC² methods used for the analysis of Rosuvastatin and its intermediates.
| Parameter | Method 1 | Method 2 | Method 3 |
| Technique | Normal Phase HPLC | Normal Phase HPLC | UPC² |
| Stationary Phase | CHIRALPAK IB (Amylose-based) | CHIRALPAK IC (Cellulose-based) | ACQUITY UPC² Trefoil CEL1 |
| Column Dimensions | 250 x 4.6mm, 5µm | 4.6 x 250mm, 5µm | 2.1 x 150mm, 2.5µm |
| Mobile Phase | n-heptane, 2-propanol, TFA (85:15:0.1 v/v) nih.gov | n-hexane, isopropanol, TFA (750:250:1 v/v) chemicalbook.com | 80% CO₂, 20% (1:1 MeOH:IPA + 20mM ammonia) researchgate.net |
| Flow Rate | 1.0 mL/min (implied) | 0.3 - 2.0 mL/min chemicalbook.com | 1.4 mL/min researchgate.net |
| Detection (UV) | Not Specified | 220nm - 280nm chemicalbook.com | 241 nm researchgate.net |
| Resolution Factor (Rs) | > 2.0 between enantiomers nih.gov | Not specified, but effective separation reported chemicalbook.com | > 2.0 between enantiomers researchgate.net |
This table is generated based on data from multiple sources. nih.govresearchgate.netchemicalbook.com
Optical Rotation/Polarimetry
Optical rotation, measured using a polarimeter, is a fundamental analytical technique for characterizing chiral substances. libretexts.org It relies on the ability of a chiral molecule to rotate the plane of plane-polarized light. This property is unique to chiral molecules and is a direct consequence of their asymmetry. Each enantiomer of a chiral compound will rotate the plane of polarized light by an equal magnitude but in opposite directions. A dextrorotatory (+) compound rotates light to the right (clockwise), while a levorotatory (-) compound rotates it to the left (counter-clockwise).
In the context of this compound, polarimetry serves as a critical quality control tool. It is used to:
Confirm the identity and stereochemical configuration of chiral starting materials and intermediates.
Monitor the progress and stereoselectivity of asymmetric reactions.
Assess the enantiomeric purity of isolated intermediates.
The measurement obtained from a polarimeter is the observed rotation (α). However, this value is dependent on experimental parameters. To obtain a standardized value, the specific rotation [α] is calculated. This value is an intrinsic physical property of a pure chiral compound under specific conditions (e.g., temperature, wavelength of light, solvent, and concentration).
For key chiral intermediates in the Rosuvastatin synthesis, such as the protected dihydroxyheptenoate side chain, polarimetry provides a rapid and non-destructive method to verify that the correct enantiomer has been produced. While specific rotation values for every intermediate are not always publicly documented in research literature, this measurement is a standard in-process control within pharmaceutical manufacturing. The confirmation that an intermediate exhibits the expected optical rotation (e.g., dextrorotatory vs. levorotatory) provides crucial evidence of the correct stereochemistry, which is ultimately responsible for the pharmacological activity of the final drug substance.
Impurity Profiling and Control in Rosuvastatin Intermediates
Identification and Characterization of Impurities in Rosuvastatin (B1679574) Intermediates
The accurate identification and characterization of impurities are crucial for ensuring the quality and safety of rosuvastatin. Advanced analytical techniques are employed to detect, identify, and quantify these impurities at very low levels.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the identification and structural elucidation of impurities in pharmaceutical substances. researchgate.net This method combines the separation capabilities of high-performance liquid chromatography (HPLC) with the high sensitivity and specificity of mass spectrometry. tsijournals.com
In the context of rosuvastatin intermediates, LC-MS/MS is instrumental in identifying unknown impurities by providing information about their molecular weight and fragmentation patterns. ingentaconnect.com For instance, an LC-MS/MS method was developed for the identification of impurities in the intermediate N-[5-cyano-4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl]-N-methylmethane sulfonamide. ingentaconnect.com This study successfully identified seven impurities, including oxidative products, degradation products, and synthesis by-products, by analyzing their MS1 and MSn fragments. ingentaconnect.com
The general workflow for impurity identification using LC-MS/MS involves:
Separation : The sample containing the rosuvastatin intermediate and its impurities is injected into an HPLC system. A suitable column and mobile phase are used to separate the different components of the mixture.
Ionization : The separated components are introduced into the mass spectrometer, where they are ionized, typically using electrospray ionization (ESI).
Mass Analysis (MS1) : The mass-to-charge ratio (m/z) of the molecular ions of the separated components is determined, providing the molecular weight of each compound.
Fragmentation (MS/MS) : A specific ion of interest (a potential impurity) is selected and subjected to collision-induced dissociation (CID) to break it into smaller fragments.
Fragment Ion Analysis (MS2) : The m/z ratios of the resulting fragment ions are measured, creating a fragmentation pattern that is unique to the structure of the parent molecule.
Structural Elucidation : By analyzing the fragmentation pattern, the chemical structure of the impurity can be proposed and often confirmed by comparison with a reference standard.
The following table provides examples of impurities in a rosuvastatin intermediate that were identified and characterized using LC-MS/MS. ingentaconnect.com
| Impurity Name | Molecular Weight | Key MS/MS Fragments | Identification Method |
| 4-methylbenzenesulfonic acid | 172.2 | - | LC-MS/MS |
| 4-(4-fluorophenyl)-2-hydroxy-6-isopropylpyrimidine-5-carbonitrile | 271.3 | - | LC-MS/MS |
| 2-amino-4-(4-fluoro phenyl)-6-isopropylpyrimidine-5-carbonitrile | 270.3 | - | LC-MS/MS |
| 5-cyano-6-(4-fluorophenyl)-4-isopropyl-2-(N-methylmethylsulfonamido)pyrimidine-1-oxide | 392.4 | - | LC-MS/MS |
| N-[8-fluoro-4-isopropyl-5-oxo-5H-chromeno(4,3-d)pyrimidin-2-yl]-N-methylmethanesulfonamide | 418.4 | - | LC-MS/MS |
| 4-(4-fluorophenyl)-6-isopropyl-2-(methylamino)pyrimidine-5-carbonitrile | 284.3 | - | LC-MS/MS |
| N-[4-(chloro-4-fluorophenyl)-5-cyano-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide | 410.9 | - | LC-MS/MS |
NMR and IR for Impurity Structure Confirmation
The definitive identification and structural elucidation of impurities are paramount in pharmaceutical development. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful analytical techniques used to confirm the molecular structure of impurities isolated from this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR (proton) and ¹³C NMR (carbon-13) provide detailed information about the molecular structure. By analyzing chemical shifts, coupling constants, and signal integrations, researchers can map the connectivity of atoms within a molecule. For instance, in the characterization of a novel impurity formed as a condensation product between rosuvastatin and the excipient meglumine (B1676163), ¹H NMR spectra showed additional signals corresponding to the meglumine moiety which were absent in the spectrum of pure rosuvastatin. tsijournals.comresearchgate.net Similarly, a shift in the ¹³C NMR signal for the carboxylic acid carbon from 182.5 ppm in rosuvastatin to 176 ppm in the impurity indicated a structural change at that position, confirming the formation of an amide bond. tsijournals.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint. The absence of a strong absorption band at 1605 cm⁻¹, which corresponds to the C=O stretch of the carboxylic acid in rosuvastatin, and the appearance of new bands can support the structural changes identified by NMR. tsijournals.com For another process-related impurity, FP-A, the structure was confirmed using IR spectroscopy which showed characteristic peaks at 1721 cm⁻¹ and 3424 cm⁻¹. nih.gov
The combined use of these spectroscopic methods, often supplemented with mass spectrometry (MS) data, allows for the unambiguous confirmation of impurity structures. nih.govmagtechjournal.com This information is critical for understanding how impurities are formed and for developing strategies to control them.
Below is a table summarizing spectroscopic data used for the confirmation of a specific rosuvastatin impurity.
| Spectroscopic Technique | Key Findings for Impurity FP-A nih.gov | Interpretation |
| ¹H NMR (CD₃OD, 600 MHz) | δ 1.27 (t, 3H), 1.31 (d, 6H), 1.53–1.57 (m, 1H), 1.67–1.72 (m, 1H), 2.49–2.41 (m, 2H), 3.49–3.54 (m, 1H), 3.53 (s, 3H), 3.56 (s, 3H), 3.84–3.89 (m, 1H), 4.29–4.34 (m, 1H), 5.57 (dd, 1H), 6.64 (dd, 1H), 7.17–7.22 (m, 2H), 7.69–7.74 (m, 2H) | Provides a complete proton map of the impurity molecule, allowing for the determination of atom connectivity. |
| ¹³C NMR | Data confirms the carbon skeleton of the proposed impurity structure. | Elucidates the carbon framework and confirms the presence of all carbon atoms in their expected chemical environments. |
| IR | ν 1721 and 3424 cm⁻¹ | Indicates the presence of specific functional groups, such as carbonyl (C=O) and hydroxyl (-OH) groups. |
| MS (ESI) | 510.25 (MH⁺) | Confirms the molecular weight of the impurity, corroborating the structure determined by NMR and IR. |
Strategies for Impurity Minimization and Control in Rosuvastatin Intermediate Synthesis
Controlling impurities at the intermediate stages is more efficient than removing them from the final API. Several strategies are employed to minimize and control impurity formation during synthesis.
Optimization of Reaction Conditions
Systematic optimization of reaction parameters is a fundamental strategy for minimizing the formation of impurities. Key parameters that are often adjusted include temperature, pH, solvent, and reaction time.
Temperature: Many side reactions are temperature-dependent. For example, conducting the Wittig reaction or subsequent hydrolysis steps at controlled temperatures can prevent the formation of degradation products. patsnap.com Some synthetic routes for this compound require sub-zero temperatures (e.g., -70°C to -80°C) to maintain selectivity and prevent unwanted side reactions. derpharmachemica.comgoogle.com
pH Control: The pH of the reaction mixture can significantly influence reaction pathways and impurity profiles. In the saponification step to form the rosuvastatin sodium salt, careful addition of a base like sodium hydroxide (B78521) to maintain a specific pH range (e.g., 9-10) is crucial to ensure complete conversion and prevent the formation of lactone or other degradation impurities. patsnap.comresearchgate.net
Solvent System: The choice of solvent can impact reaction kinetics and selectivity. The solvent matrix has been found to control the equilibrium between rosuvastatin and its major degradation product, the rosuvastatin-lactone. researchgate.net Using aprotic solvents can favor the formation of the lactone, while specific organic protic solvents can stabilize both compounds. researchgate.net Mechanochemical synthesis, which uses liquid-assisted grinding with minimal solvent, has been explored for the Wittig reaction step to reduce environmental impact and potentially improve the impurity profile. scirp.org
Selective Reagents and Catalysts
The use of highly selective reagents and catalysts is a cornerstone of modern asymmetric synthesis, allowing for precise control over stereochemistry and minimizing the formation of undesired stereoisomers.
Enzymatic Catalysis: Biocatalysts, such as enzymes, offer exceptional selectivity. A process utilizing a deoxyribose-5-phosphate aldolase (B8822740) (DERA) enzyme has been developed for the enantioselective synthesis of a key chiral side-chain intermediate for rosuvastatin. nih.govnih.gov This enzymatic approach sets two stereogenic centers with greater than 99.9% enantiomeric excess and 96.6% diastereomeric excess, significantly reducing the load of isomeric impurities from the outset. nih.govnih.gov
Chiral Catalysts: Asymmetric hydrogenation using chiral metal complexes is another powerful technique. For instance, ruthenium (Ru)-based catalysts with chiral ligands have been employed for the selective reduction of a β-keto ester intermediate to furnish the desired chiral alcohol with high optical purity. researchgate.net This stereoselective reduction is critical for establishing the correct (3R, 5S) configuration of the final drug.
Selective Chemical Reagents: The choice of chemical reagents plays a vital role. The Horner-Wadsworth-Emmons (HWE) reaction, a modified Wittig reaction, is often used to install the E-alkene stereochemistry of the rosuvastatin side chain with high selectivity, thereby preventing the formation of the corresponding Z-isomer impurity. waters.com
The table below provides examples of selective catalysts and reagents used in the synthesis of this compound.
| Step | Catalyst/Reagent | Purpose | Outcome |
| Aldol (B89426) Reaction | Deoxyribose-5-phosphate aldolase (DERA) | Enantioselective formation of the chiral side-chain | Sets two stereocenters with >99.9% ee and 96.6% de. nih.govnih.gov |
| Asymmetric Reduction | Ruthenium-(R)-Binap type catalyst | Diastereoselective and enantioselective reduction of a keto group | Affords the desired (3R,5R)-diol intermediate in high diastereomeric and enantiomeric excess. researchgate.net |
| Olefin Formation | Horner-Wadsworth-Emmons (HWE) Reagent | Stereoselective formation of a double bond | Locks in the desired E-alkene stereochemistry, minimizing the Z-isomer impurity. waters.com |
Advanced Purification Techniques
Even with optimized synthesis, some impurities may still be present. Advanced purification techniques are therefore essential to ensure intermediates meet the required purity specifications before proceeding to the next step.
Chromatography: Preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used to isolate and purify intermediates and to isolate specific impurities for characterization. tsijournals.comresearchgate.net Column chromatography using silica (B1680970) gel is also a common method for purifying crude products after a reaction. nih.govpatsnap.com
Thin-Film Evaporation (TFE): For large-scale industrial production, traditional purification methods like chromatography can be inefficient. Thin-film evaporation has been developed as a non-chromatographic method for purifying key this compound. This technique is suitable for industrial use and effectively removes impurities by distillation under high vacuum. google.com
Recrystallization: Recrystallization is a robust and widely used technique for purifying solid intermediates. The crude product is dissolved in a suitable solvent or solvent mixture, and upon cooling or solvent evaporation, the desired compound crystallizes out, leaving impurities behind in the solution. This method is effective for significantly enhancing the purity of key intermediates. google.com
Active Carbon Treatment: In some cases, active carbon may be used to treat solutions of intermediates or the final API to adsorb and remove certain types of impurities, particularly colored by-products. google.com
Process Development and Optimization for Rosuvastatin Intermediates Manufacturing
Reaction Condition Optimization for Rosuvastatin (B1679574) Intermediates
Optimizing reaction conditions is fundamental to maximizing product yield and purity while ensuring process safety and reproducibility. This involves precise control over physical and chemical parameters at each stage of the synthesis.
Temperature is a critical parameter in the synthesis of rosuvastatin intermediates, influencing reaction rates, selectivity, and impurity profiles. Different stages of the synthesis require specific temperature ranges to achieve the desired outcome. For instance, certain steps, such as those involving the use of n-BuLi as a base, necessitate cryogenic temperatures, often between -70°C and -75°C, to control reactivity and prevent side reactions google.com. In contrast, other reactions, like the Wittig-Horner reaction, may be conducted at temperatures ranging from -20°C to 40°C, with a preferred temperature of 0°C google.com.
The formation of the final rosuvastatin calcium salt is typically performed at a moderately elevated temperature of about 35°C to 45°C google.com. Some condensation and oxidation steps in alternative synthetic routes are carried out at higher temperatures, such as 70-75°C or even 115±5°C, to drive the reaction to completion scirp.orggoogle.com. Pressure control is primarily utilized during solvent removal steps, where reduced pressure is applied to evaporate solvents at temperatures below 40°C, thereby preventing thermal degradation of the intermediates google.comgoogle.com.
Table 1: Examples of Temperature Conditions in Rosuvastatin Intermediate Synthesis
| Reaction Step | Temperature Range (°C) | Purpose | Reference |
| Carbanion formation with n-BuLi | -100 to -50 | Control reactivity, prevent side reactions | google.com |
| Wittig-Horner Reaction | -20 to 40 | Optimize reaction rate and selectivity | google.com |
| Condensation Step | 110 to 120 | Drive reaction to completion | google.com |
| Oxidation Step | 30 to 40 | Controlled oxidation | google.com |
| Salt Formation (Calcium) | 35 to 45 | Crystallization of the final salt | google.com |
Control of pH is crucial, particularly during work-up and purification steps involving aqueous phases. After alkaline hydrolysis of an ester intermediate, the pH of the reaction system must be carefully adjusted to isolate the rosuvastatin acid. The pH is typically controlled to be between 1 and 6, with a preferred range of 3 to 5, using acids like hydrochloric acid google.com. This acidification ensures the complete protonation of the carboxylate, facilitating its extraction into an organic solvent. In other processes, the pH may be adjusted to 8 or maintained between 9 and 10 using a base such as sodium hydroxide (B78521) during specific work-up procedures to separate impurities or facilitate product isolation patsnap.compatsnap.com.
Solvent and Reagent Selection for Efficiency and Sustainability
Traditional syntheses of this compound have often employed pyrophoric and hazardous reagents like n-butyl lithium and strong, non-selective oxidizing agents wisdomlib.orgresearchgate.net. Modern approaches focus on utilizing simpler and safer bases, such as sodium hydroxide, potassium carbonate, and sodium methoxide (B1231860), which are more suitable for large-scale industrial production wisdomlib.orgresearchgate.net. The selection of the base in reactions like the Wittig olefination is critical, as its strength can influence both the conversion rate and the stereoselectivity (E:Z ratio) of the product scirp.orgscirp.org. For example, studies on mechanochemical synthesis have shown that the organic base DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can provide high conversion rates and favorable E:Z ratios scirp.orgscirp.org.
Solvent selection is equally important. While solvents like dimethyl sulfoxide (B87167) (DMSO) are effective for certain reactions, they are difficult to recycle, leading to significant environmental waste scirp.orgresearchgate.net. Research has focused on alternative, greener solvents or solvent-free methods. Mechanochemical synthesis, which uses mechanical force (ball-milling) to drive reactions, represents a significant advancement, minimizing or eliminating the need for bulk solvents and thereby improving the process's environmental factor (E-factor) scirp.orgscirp.orgresearchgate.net. In one comparison, the E-factor for a traditional Wittig reaction using DMSO and toluene was ~9.2, whereas the mechanochemical route had an E-factor of ~2.3 researchgate.net.
Table 2: Comparison of Reagent and Solvent Systems in Wittig Reaction for this compound
| Reagent/Solvent System | Key Advantages | Key Disadvantages | E-factor | Reference |
| Potassium Carbonate in DMSO/Toluene | Established method | Difficult to recycle solvent, high waste generation | ~9.2 | scirp.orgresearchgate.net |
| DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) with Liquid-Assisted Grinding | High conversion (99.2%), good E:Z ratio (76:24), reduced solvent use | Requires specialized equipment (ball mill) | ~2.3 | scirp.orgresearchgate.net |
| Sodium Hydroxide (Solvent-free) | High conversion (98.7%), avoids organic solvents | May have lower E:Z ratio compared to DBU | Not specified | scirp.orgresearchgate.net |
Process Intensification and Continuous Manufacturing for this compound
Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. This is often achieved by transitioning from traditional batch manufacturing to continuous manufacturing, which offers numerous advantages including improved safety, consistent product quality, and reduced footprint bioprocessingeurope.comcetjournal.it.
In the context of this compound, continuous flow chemistry can be applied to several key reaction steps. Highly exothermic or hazardous reactions, which require careful control in large batch reactors, can be performed more safely in small-volume continuous reactors (like tubular or microreactors) due to superior heat and mass transfer cetjournal.it. This allows for the use of more concentrated reaction mixtures, reducing solvent waste and increasing productivity cetjournal.it. For example, a nitration reaction, which is highly exothermic, can be intensified by switching from a semi-batch process to a continuous configuration involving a series of tubular or mixed reactors cetjournal.it. While specific applications to rosuvastatin synthesis are still emerging, these principles are directly applicable to improving the safety and efficiency of its manufacturing process. Continuous manufacturing also facilitates better process control through the integration of real-time monitoring and automation, leading to higher consistency between batches bioprocessingeurope.com.
Scale-Up Considerations and Challenges in Rosuvastatin Intermediate Production
Translating a laboratory-scale synthesis to industrial production presents numerous challenges. A primary concern in rosuvastatin intermediate synthesis is the use of reagents that are difficult to handle on a large scale. This includes pyrophoric materials like n-butyl lithium and hazardous chemicals such as oxalyl chloride wisdomlib.orgresearchgate.netgoogle.com.
Other significant challenges include:
Extreme Reaction Conditions : Processes requiring cryogenic temperatures (e.g., -78°C) are energy-intensive and require specialized equipment, increasing capital and operational costs google.com.
Purification Methods : Laboratory-scale purifications often rely on column chromatography, which is generally not feasible or cost-effective for large-scale industrial production google.com. Developing scalable crystallization or extraction methods is crucial for obtaining high-purity intermediates.
Time-Consuming Steps : Some established synthetic routes involve numerous steps and long reaction times, which reduces throughput and is not ideal for commercial manufacturing wjpmr.com.
Modified processes, such as those using a Julia-Modified olefination reaction, have been developed to overcome some of these challenges by avoiding problematic reagents and improving the stereoselectivity of the key bond formation wisdomlib.orgresearchgate.net.
Yield and Atom Economy Enhancement in Rosuvastatin Intermediate Synthesis
Maximizing yield and atom economy is a central goal of process optimization. Atom economy refers to the efficiency of a chemical reaction in converting reactant atoms into the desired product, while high yield ensures that the maximum amount of product is obtained from the reactants.
Significant improvements in yield have been achieved by moving away from traditional synthetic routes. For example, processes that avoid the formation of the Z-isomer in the olefination step inherently boost the yield of the desired E-isomer intermediate. Newer synthetic strategies report yields above 70% for all stages, with some steps achieving over 90% yield patsnap.comwisdomlib.orgresearchgate.net.
The Julia-Kocienski Olefination is one such strategy that provides high reaction selectivity with almost no formation of the cis-isomer, thereby enhancing both yield and purity google.com. This avoids the generation of triphenylphosphine (B44618) oxide as a byproduct, which is common in Wittig reactions and can complicate purification google.com. Furthermore, the development of mechanochemical methods has demonstrated a direct positive impact on process efficiency. By minimizing solvent use and often leading to higher conversion rates, these techniques significantly reduce waste, as quantified by a lower E-factor, which is a key metric for assessing the environmental impact and, indirectly, the atom economy of a process scirp.orgresearchgate.netoalib.com.
Green Chemistry Metrics and Principles Applied to this compound
Environmental Factor (E-factor) Analysis
The Environmental Factor (E-factor) is a fundamental green chemistry metric that quantifies the amount of waste generated per unit of product. It is calculated as the total mass of waste (raw materials, solvents, reaction byproducts) divided by the mass of the final product. A lower E-factor signifies a more efficient and environmentally benign process. Pharmaceutical manufacturing is known for its high E-factors, often due to complex, multi-step syntheses. scirp.orgscirp.org
In the synthesis of this compound, E-factor analysis reveals significant opportunities for improvement. Traditional synthetic routes, such as the Wittig reaction, often involve stoichiometric reagents and large volumes of solvents, leading to substantial waste generation. For instance, a conventional Wittig reaction for a key rosuvastatin intermediate can have a high E-factor, largely dictated by the significant quantities of solvent used for the reaction and subsequent purification steps. scirp.orgscirp.org
Recent innovations have demonstrated drastic reductions in the E-factor. A notable example is the application of mechanochemistry, specifically liquid-assisted grinding (LAG), to the Wittig reaction for synthesizing a rosuvastatin intermediate. Research has shown that this method can reduce the E-factor to approximately a quarter of that of the traditional solution-phase method. scirp.orgoalib.com This improvement is achieved by minimizing solvent use, which is often a primary contributor to the waste stream. scirp.orgscirp.org
Table 1: Comparative E-factor for a Rosuvastatin Intermediate Synthesis Step (Wittig Reaction)
| Synthesis Method | Key Reagents/Conditions | Solvent Volume | Product Yield | E-factor | Source |
| Traditional Method | Potassium carbonate, DMSO, Toluene | High (e.g., 150 mL DMSO, 250 mL Toluene per batch) | ~70-80% | High | scirp.org |
| Mechanochemical (LAG) | Base (e.g., DBU), Minimal solvent (e.g., 1 mL) | Very Low | >99% conversion | Low (Approx. 1/4 of traditional) | scirp.orgoalib.com |
This table illustrates the potential for significant E-factor reduction by adopting greener synthesis techniques. The data is based on findings from comparative studies of traditional versus mechanochemical methods.
Waste Minimization Strategies
Minimizing waste is a core principle of green chemistry and is directly linked to reducing the E-factor. In the manufacturing of this compound, several strategies are employed to achieve this goal.
Solvent Reduction and Recycling: As solvents constitute a major portion of the waste in pharmaceutical processes, their reduction is a primary target. scirp.orgscirp.org The shift towards solvent-free or solvent-minimal reaction conditions, such as the mechanochemical Wittig reaction, is a highly effective strategy. scirp.org Where solvents are necessary, selecting greener alternatives (e.g., water, ethanol) over hazardous ones (e.g., chlorinated solvents) and implementing robust recycling and recovery protocols can significantly decrease the environmental footprint. researchgate.net
Catalysis over Stoichiometric Reagents: The use of catalytic processes, including biocatalysis, is a powerful tool for waste reduction. Catalysts are used in small amounts and can often be recycled, unlike stoichiometric reagents that are consumed in the reaction and contribute to the waste stream. Biocatalytic approaches, utilizing enzymes like ketoreductases (KREDs), offer high stereoselectivity in the synthesis of chiral intermediates for statins. researchgate.net This high selectivity minimizes the formation of unwanted byproducts, simplifying purification and reducing waste.
Process Intensification: Techniques like flow chemistry and the use of microreactors can lead to better reaction control, higher yields, and reduced byproduct formation. These continuous processing methods often require smaller reactor volumes and less solvent compared to traditional batch processing, thereby minimizing waste.
Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product (high atom economy) is fundamental. For example, avoiding the use of protecting groups, which are added and then removed in separate steps, streamlines the synthesis and eliminates the associated waste. researchgate.net
Table 2: Waste Minimization Strategies in Rosuvastatin Intermediate Synthesis
| Strategy | Example Application | Impact on Waste Reduction |
| Solvent Reduction | Mechanochemical synthesis (Liquid-Assisted Grinding) | Drastically reduces solvent use, a primary waste component. scirp.org |
| Biocatalysis | Enzymatic reduction of a ketoester to a chiral alcohol intermediate | High selectivity reduces byproducts; reactions run in aqueous media. researchgate.netmdpi.com |
| Catalyst Recycling | Use of heterogeneous catalysts | Allows for catalyst recovery and reuse, preventing metal waste. |
| Route Redesign | Avoiding protecting group chemistry | Eliminates steps for protection/deprotection and the associated reagents and waste. researchgate.net |
Energy Efficiency in Intermediate Production
Key approaches to improving energy efficiency in the production of this compound include:
Lowering Reaction Temperatures and Pressures: Many traditional chemical reactions require high temperatures and pressures, which are energy-intensive to maintain. The development of more efficient catalysts, including enzymes, allows reactions to be conducted under milder, ambient conditions. mdpi.com Biocatalytic processes, for instance, typically run at or near room temperature and atmospheric pressure, leading to substantial energy savings. mdpi.com
Reducing Energy-Intensive Purification: Purification steps, such as distillation and chromatography, are often major consumers of energy. researchgate.net By developing synthetic routes that produce intermediates with higher purity and fewer byproducts, the need for extensive, energy-intensive purification can be minimized. The high selectivity of biocatalytic reactions is particularly advantageous in this regard. mdpi.com
By integrating these green chemistry principles and metrics into the development and optimization of manufacturing processes, the production of this compound can be made significantly more sustainable, aligning with the broader goals of environmental stewardship in the pharmaceutical industry.
Quality Assurance and Quality Control for Rosuvastatin Intermediates
In-Process Controls for Rosuvastatin (B1679574) Intermediate Production
In-process controls (IPCs) are crucial for monitoring the progress and quality of the chemical reactions during the synthesis of Rosuvastatin intermediates. These checks ensure that the reactions are proceeding as expected and allow for adjustments to be made in real-time, preventing batch failures and ensuring consistency. The synthesis of key intermediates, such as the pyrimidine (B1678525) core and the chiral side-chain, involves several chemical steps, each with the potential to introduce impurities. nbinno.com
High-Performance Liquid Chromatography (HPLC) is a primary analytical technique used for in-process monitoring. nbinno.com It is employed to track the consumption of starting materials, the formation of the desired intermediate, and the emergence of any by-products or impurities. For instance, in the synthesis of the 5-pyrimidinecarbaldehyde intermediate, a critical building block, HPLC is used to confirm its identity and quantify any trace impurities. nbinno.com
Key in-process control parameters that are typically monitored include:
Reaction Temperature: Many reactions in the Rosuvastatin synthesis pathway are temperature-sensitive. For example, certain steps may require sub-zero temperatures (e.g., -110°C to -50°C) to minimize the formation of by-products. google.com
pH: The pH of the reaction mixture can significantly influence reaction rates and the impurity profile.
Reaction Time: Monitoring the reaction over time helps to determine the optimal point for quenching the reaction to maximize the yield of the desired intermediate while minimizing the formation of degradation products.
Purity of Reagents and Solvents: The quality of the raw materials used directly impacts the quality of the intermediates.
While specific acceptance criteria for each in-process control are proprietary to the manufacturer and depend on the specific synthetic route, the general goal is to ensure that the reaction proceeds to completion and that the level of impurities is kept below a pre-defined threshold before the work-up and isolation of the intermediate.
Specification Setting and Release Testing Parameters for this compound
Once a Rosuvastatin intermediate is synthesized and isolated, it must meet a pre-defined set of specifications before it can be released for use in the next manufacturing step. These specifications are a critical component of quality control and are established based on a thorough understanding of the manufacturing process and the potential impact of the intermediate's quality on the final API.
Release testing involves a comprehensive set of analytical tests to confirm the identity, purity, and quality of the intermediate. The following table provides an example of typical release testing parameters and specifications for a Rosuvastatin intermediate.
| Parameter | Test Method | Acceptance Criteria |
|---|---|---|
| Appearance | Visual Inspection | White to off-white powder |
| Identification | HPLC (retention time) | The retention time of the sample peak should correspond to that of the reference standard. |
| Purity | HPLC | ≥ 99.0% |
| Isomer Content | HPLC | ≤ 0.1% |
| Any Single Impurity | HPLC | ≤ 0.3% |
| Total Impurities | HPLC | ≤ 0.5% |
| Loss on Drying | Thermogravimetric Analysis | ≤ 1.0% |
These specifications ensure that each batch of the intermediate is consistent and of high quality, thereby minimizing the risk of carrying forward impurities that could compromise the quality of the final Rosuvastatin API.
Stability Studies of this compound
Stability studies are conducted to evaluate how the quality of a Rosuvastatin intermediate varies over time under the influence of environmental factors such as temperature, humidity, and light. The goal of these studies is to establish a retest period or shelf life for the intermediate and to determine the appropriate storage conditions.
Forced degradation studies are often performed to understand the degradation pathways of the intermediates and to help in the development of stability-indicating analytical methods. nih.gov These studies involve subjecting the intermediate to stress conditions such as acidic, basic, oxidative, photolytic, and thermal stress. google.com The degradation products formed are then identified and characterized. This information is invaluable for improving the manufacturing process to minimize the formation of these impurities.
The stability of this compound is a critical factor, as degradation can lead to the formation of impurities that may be carried through to the final API. For example, some intermediates may be sensitive to hydrolysis or oxidation. omicsonline.org Stability studies provide the necessary data to establish appropriate storage and handling procedures to prevent degradation.
A typical stability study for a Rosuvastatin intermediate would involve storing samples of the intermediate under various conditions, as recommended by the International Council for Harmonisation (ICH) guidelines, such as:
Long-term storage: 25°C ± 2°C / 60% RH ± 5% RH
Intermediate storage: 30°C ± 2°C / 65% RH ± 5% RH
Accelerated storage: 40°C ± 2°C / 75% RH ± 5% RH
Samples are then pulled at specific time points and tested against the release specifications to monitor for any changes in purity, impurity levels, or physical characteristics. The data from these studies are used to establish a retest period, which is the period of time during which the intermediate is expected to remain within its specifications when stored under the defined conditions.
Regulatory Aspects and Guidelines for Rosuvastatin Intermediates
ICH Guidelines Pertaining to Pharmaceutical Intermediates
The ICH has established a series of quality guidelines that are globally recognized and implemented by regulatory authorities such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). pharmuni.comqualio.com These guidelines ensure a harmonized approach to the quality of pharmaceutical products, including their intermediates. pharmuni.comqualio.com
ICH Q7 provides a comprehensive framework for Good Manufacturing Practice (GMP) for Active Pharmaceutical Ingredients (APIs). pharmuni.comeuropa.eu This guideline is crucial for the manufacturing of rosuvastatin (B1679574) intermediates as it outlines the quality management systems and manufacturing controls necessary to ensure that intermediates meet their predefined quality attributes. pharmuni.comslideshare.net The principles of ICH Q7 are applicable to the manufacturing steps of rosuvastatin intermediates, ensuring that they are produced under conditions that prevent contamination and cross-contamination, and that processes are well-documented and controlled. pharmuni.comqualio.com The guideline covers all aspects of production, from materials management to production and process controls, packaging, and labeling. slideshare.net Adherence to ICH Q7 for this compound helps to ensure batch-to-batch consistency and reduces variations in the final API. slideshare.net
Key aspects of ICH Q7 relevant to this compound include:
Quality Management: Establishing a robust quality system to ensure compliance with GMP. pharmuni.com
Personnel: Defining roles, responsibilities, and training requirements for staff. pharmuni.com
Buildings and Facilities: Ensuring appropriate infrastructure to prevent contamination. pharmuni.com
Equipment: Proper maintenance, qualification, and calibration of manufacturing equipment. pharmuni.com
Documentation and Records: Maintaining detailed records for traceability and compliance. pharmuni.com
Production and Process Controls: Implementing validated manufacturing processes to maintain consistency. pharmuni.com
The ICH Q3A and Q3B guidelines provide a framework for the control of impurities in new drug substances and new drug products, respectively. springbiosolution.comeuropa.eu These guidelines are critical for this compound as impurities can be carried through the synthesis to the final API, potentially affecting its safety and efficacy. synthinkchemicals.comscribd.com Impurities in rosuvastatin can include process-related compounds, synthetic intermediates, and degradation products. synthinkchemicals.com
ICH Q3A/B establishes thresholds for the reporting, identification, and qualification of impurities. pharmabeej.com For this compound, this means that any impurity present above a certain level must be identified and, if necessary, qualified through toxicological studies. ich.org The guidelines provide a decision tree to assist in this process. pharmabeej.com The control of impurities is a critical quality attribute for rosuvastatin and its intermediates, and adherence to ICH Q3A/B is essential for regulatory approval. scribd.comderpharmachemica.com
Table 1: ICH Q3A/B Thresholds for Impurities
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
Source: ICH Q3A(R2) and Q3B(R2) Guidelines
Quality by Design (QbD) Principles Applied to this compound
Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. researchgate.netimpactfactor.org The application of QbD principles to the manufacturing of this compound allows for a more robust and efficient process. researchgate.net
By identifying Critical Quality Attributes (CQAs) of the this compound and Critical Process Parameters (CPPs) that affect them, a design space can be established. impactfactor.org Operating within this design space ensures that the intermediates will consistently meet their quality specifications. orientjchem.org For example, in the synthesis of a rosuvastatin intermediate, parameters such as reaction temperature, pressure, and the ratio of reactants could be identified as CPPs that influence the impurity profile (a CQA). impactfactor.orgresearchgate.net
The use of Design of Experiments (DoE) is a key tool in implementing QbD, allowing for the systematic evaluation of the effects of multiple process parameters on the quality of the rosuvastatin intermediate. impactfactor.orgorientjchem.org This approach leads to a deeper understanding of the manufacturing process and facilitates continuous improvement. researchgate.net
Documentation and Validation Requirements for Rosuvastatin Intermediate Manufacturing Processes
Comprehensive documentation and rigorous process validation are fundamental requirements for the manufacturing of this compound. gmpsop.comgmpsop.com Process validation is the documented evidence that a specific process will consistently produce a product meeting its pre-determined specifications and quality attributes. gmpsop.comgmpsop.com
For this compound, the validation process typically involves three consecutive successful production batches. gmpsop.com The validation protocol is a written plan that outlines how the validation will be conducted, including the process parameters to be monitored, the sampling plan, and the acceptance criteria. gmpsop.comgmpsop.com
Key documentation required for the manufacturing of this compound includes:
Batch Manufacturing Records: Detailed records of each step of the manufacturing process.
Standard Operating Procedures (SOPs): Written instructions for performing routine operations.
Validation Protocols and Reports: Documents that specify how validation will be conducted and the results of the validation studies. gmpsop.comcanada.ca
Intellectual Property Landscape of this compound
The intellectual property landscape for rosuvastatin and its intermediates is complex and multifaceted, with numerous patents covering various aspects of the synthesis, formulation, and polymorphic forms. patsnap.compatsnap.com While the original compound patent for rosuvastatin was held by AstraZeneca, many other entities have since filed patents on improved manufacturing processes and novel intermediates. patsnap.com
These patents often focus on developing more cost-effective and environmentally friendly synthetic routes. patsnap.compatsnap.com For example, patents have been granted for processes that avoid the use of expensive or hazardous reagents, or that reduce the number of synthetic steps. google.comresearchgate.net The patenting of key this compound is of significant industrial importance as it can provide a competitive advantage in the generic market. patsnap.com
The ongoing innovation in the synthesis of this compound is reflected in the continuous filing of new patent applications. patsnap.com This dynamic patent landscape highlights the importance of intellectual property in the pharmaceutical industry and its role in driving process improvements. patsnap.compatsnap.com
Emerging Trends and Future Perspectives in Rosuvastatin Intermediates Research
Development of Novel and More Efficient Synthetic Methodologies for Rosuvastatin (B1679574) Intermediates
The chemical synthesis of Rosuvastatin's chiral side-chain and pyrimidine (B1678525) core has traditionally faced challenges, including the use of hazardous reagents, low stereoselectivity in certain steps, and demanding reaction conditions. Recent research has pivoted towards developing more efficient, scalable, and stereoselective synthetic routes.
One of the most significant advancements is the adoption of chemoenzymatic methods . Biocatalysis, particularly the use of enzymes like aldolases and lipases, offers high enantioselectivity and operates under mild conditions. For instance, the enzyme 2-deoxyribose-5-phosphate aldolase (B8822740) (DERA) has been successfully used in a one-pot tandem aldol (B89426) reaction to construct the key C6 chiral side chain intermediate from simple 2-carbon starting materials. scirp.orgnih.gov This enzymatic process achieves high diastereomeric and enantiomeric excess (>99%), representing a substantial improvement over traditional chemical methods. scirp.orgnih.gov The use of ketoreductase (KRED) and halohydrin dehalogenase enzymes is another key chemoenzymatic strategy for preparing the precursor of the statin side chain. researchgate.net
Another area of innovation is the development of alternatives to the classical Wittig reaction for forming the olefinic bond that links the side-chain and the pyrimidine core. While effective, the Wittig reaction can produce significant amounts of triphenylphosphine (B44618) oxide byproduct and sometimes offers limited E/Z selectivity. The Julia-Kocienski olefination has emerged as a superior alternative, providing much higher (E)-stereoselectivity and a more favorable impurity profile. thieme-connect.comgoogle.comgoogle.comnih.gov This method involves the reaction of a sulfone derivative with an aldehyde, leading to the desired trans-alkene with high precision. thieme-connect.comgoogle.com
Novel strategies for constructing the stereochemically complex syn-1,3-diol moiety of the side chain are also being explored. A stereoselective approach utilizing an iodine chloride (ICl)-induced intramolecular cyclization of a chiral homoallylic carbonate has been developed. rsc.org This method effectively establishes the two crucial stereocenters in the side chain with high control. rsc.org Furthermore, for the synthesis of the pyrimidine core intermediate, 5-pyrimidinecarbaldehyde, an efficient aerobic oxidation of the corresponding 5-pyrimidinemethanol has been developed. researchgate.net This process uses a cobalt catalyst in conjunction with TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) under mild conditions, avoiding the need for hazardous or expensive oxidizing agents. researchgate.net
| Methodology | Key Intermediate/Transformation | Advantages | Reported Results |
|---|---|---|---|
| Chemoenzymatic Synthesis (DERA Aldolase) | Chiral Side-Chain Construction | High stereoselectivity, mild conditions, scalable. scirp.orgnih.gov | Enantiomeric excess >99.9%, Diastereomeric excess 96.6%. scirp.orgnih.gov |
| Julia-Kocienski Olefination | Side-Chain and Core Coupling (Olefin formation) | High (E)-stereoselectivity, improved impurity profile over Wittig reaction. thieme-connect.com | Produces known O-TBS-protected lactones which are easily transformed to Rosuvastatin. thieme-connect.com |
| ICl-Induced Intramolecular Cyclization | Formation of syn-1,3-diol Side Chain | High regio- and diastereocontrol. rsc.org | Delivers the C6-formyl statin side chain with the correct stereochemistry. rsc.org |
| Aerobic Oxidation (Co/TEMPO) | Synthesis of 5-pyrimidinecarbaldehyde | Mild conditions, avoids hazardous reagents, suitable for scale-up. researchgate.net | Provides an efficient route to a key pyrimidine intermediate. researchgate.net |
Advancements in Analytical Approaches for this compound
The rigorous quality control of pharmaceutical intermediates is paramount. Consequently, there has been significant progress in the analytical techniques used for the characterization, purity assessment, and impurity profiling of this compound.
Ultra-High-Performance Liquid Chromatography (UHPLC) has become a cornerstone technique. Its principal advantage over conventional HPLC is the significant reduction in analysis time without compromising separation efficiency. UHPLC methods have been developed for the baseline separation of all organic related substances and synthesis impurities of Rosuvastatin in under 15 minutes. nih.govnih.gov These methods are validated for linearity, precision, and accuracy, making them highly suitable for routine quality control and stability studies. nih.govnih.govresearchgate.net
For structural elucidation and definitive identification of intermediates and their process-related impurities, hyphenated techniques are indispensable. Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with tandem mass spectrometry (LC-MS/MS), is extensively used. nifdc.org.cnresearchgate.netjocpr.com This technique provides molecular weight information and fragmentation patterns, which are crucial for characterizing unknown impurities formed during synthesis or degradation. nifdc.org.cnresearchgate.netresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR) remains a fundamental tool for the unambiguous structural confirmation of synthesized intermediates and for characterizing their stereochemistry. google.comderpharmachemica.comnih.gov Detailed analysis of NMR spectra helps to confirm the successful synthesis of the desired compound and to identify the structure of any isolated impurities. google.comderpharmachemica.com
| Technique | Primary Application | Key Advantages |
|---|---|---|
| UHPLC | Purity assessment, impurity profiling, quantitative analysis. nih.govresearchgate.netwisdomlib.org | Rapid analysis time (<15 min), high resolution and sensitivity, chemo-selective separation. nih.govnih.gov |
| LC-MS / LC-MS/MS | Identification and characterization of intermediates and unknown impurities. nifdc.org.cnresearchgate.netjocpr.com | Provides molecular weight and structural information through fragmentation patterns. nifdc.org.cnresearchgate.net |
| NMR Spectroscopy | Unambiguous structural elucidation and stereochemical confirmation. google.comnih.gov | Provides detailed information on molecular structure and connectivity. derpharmachemica.com |
Integration of Computational Chemistry in Rosuvastatin Intermediate Design and Synthesis
While experimental work remains central, computational chemistry is an emerging tool that promises to accelerate the design and optimization of synthetic pathways for this compound. In silico methods can provide valuable insights into reaction mechanisms, predict stereochemical outcomes, and guide the selection of optimal catalysts and reaction conditions, thereby reducing the need for extensive empirical screening.
Molecular modeling and docking studies can be employed to understand enzyme-substrate interactions in biocatalytic steps. For enzymatic resolutions or asymmetric syntheses, computational tools can help predict which enzyme variant will exhibit the highest activity and selectivity for a given Rosuvastatin intermediate, thus streamlining the enzyme screening process.
Quantum mechanical calculations, such as Density Functional Theory (DFT), are increasingly used to investigate the transition states and reaction pathways of complex organic reactions. For methodologies like the Julia-Kocienski olefination, DFT studies can elucidate the factors that control the high E-selectivity, allowing for further refinement of the reaction conditions or reagent design to maximize the yield of the desired isomer. nih.gov By calculating the energy barriers for different potential pathways, computational chemistry can help rationalize experimental observations and predict the outcome of new reaction designs before they are attempted in the lab.
| Computational Method | Potential Application in Rosuvastatin Intermediate Synthesis | Objective |
|---|---|---|
| Molecular Docking | Simulating substrate binding to enzymes (e.g., DERA, lipases). | Predicting enzyme selectivity and guiding protein engineering efforts. |
| Density Functional Theory (DFT) | Investigating reaction mechanisms and transition state energies (e.g., for olefination reactions). nih.gov | Understanding and predicting stereoselectivity, optimizing catalysts and reaction conditions. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlating catalyst structure with reaction efficiency. | Designing more efficient catalysts for specific transformations. |
Further Implementation of Sustainable Manufacturing Practices for this compound
The pharmaceutical industry is increasingly embracing the principles of green chemistry to minimize its environmental footprint. The synthesis of this compound is an active area for the implementation of more sustainable practices.
Biocatalysis , as mentioned in section 10.1, is a prime example of green chemistry, as enzymatic reactions are conducted in aqueous media under mild conditions, reducing the need for organic solvents and extreme temperatures. researchgate.netnih.gov
Flow chemistry is another transformative technology being applied to the synthesis of pharmaceutical intermediates. researchgate.net Performing reactions in continuous flow reactors instead of traditional batch reactors offers superior heat and mass transfer, leading to shorter reaction times, higher yields, and improved safety, especially for highly exothermic or hazardous reactions. researchgate.netnih.gov This technology minimizes waste and allows for more efficient process control. researchgate.net The enzymatic synthesis of statin precursors using immobilized DERA in continuous flow millireactors has been investigated as a sustainable alternative to chemical methods. nih.gov
Mechanochemistry , specifically techniques like liquid-assisted grinding (LAG), is being explored to reduce solvent usage dramatically. scirp.orgscirp.orgresearchgate.net A mechanochemical, solvent-free Wittig reaction for synthesizing a key Rosuvastatin intermediate has been developed using high-speed ball milling. scirp.orgscirp.orgresearchgate.net This approach not only eliminates the need for bulk solvents like DMSO but also leads to a significant reduction in the environmental factor (E-factor), a key metric in green chemistry that measures the ratio of waste generated to the desired product. scirp.org The E-factor for the liquid-assisted grinding method was found to be approximately a quarter of that for the traditional solution-phase reaction. scirp.org
| Sustainable Practice | Description | Environmental/Process Benefits |
|---|---|---|
| Biocatalysis / Enzymatic Synthesis | Use of enzymes (e.g., DERA) to catalyze key stereoselective steps. researchgate.netnih.gov | Mild reaction conditions, aqueous solvents, high selectivity, reduced byproducts. researchgate.net |
| Flow Chemistry | Conducting synthesis in continuous flow reactors. researchgate.netnih.gov | Enhanced safety, improved heat/mass transfer, shorter reaction times, reduced waste. researchgate.net |
| Mechanochemistry (LAG) | Performing reactions by mechanical grinding with minimal or no solvent. scirp.orgscirp.org | Drastic reduction in solvent use, lower E-factor, simplified workup. scirp.org |
Table of Mentioned Compounds
| Compound Name |
|---|
| (S)-homoallylic alcohol |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |
| 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) |
| 2-deoxyribose-5-phosphate aldolase (DERA) |
| 5-pyrimidinecarbaldehyde |
| 5-pyrimidinemethanol |
| Acetaldehyde (B116499) |
| Chloroacetaldehyde (B151913) |
| Cobalt |
| Dimethyl sulfoxide (B87167) (DMSO) |
| Iodine chloride |
| Potassium carbonate |
| Rosuvastatin |
| tert-butyl 2-[(4R,6S)-6-Formyl-2,2-dimethyl-1,3-dioxan-4-yl) acetate (B1210297) |
| Triphenylphosphine oxide |
}
Q & A
Q. What are the key intermediates in Rosuvastatin synthesis, and how do their structural characteristics influence reaction pathways?
- Methodological Answer : The synthesis of Rosuvastatin intermediates involves mechanochemical processes such as the liquid-assisted Wittig reaction, which transforms compound Z9 (containing fluorophenyl and ester groups) into E/Z isomers. The stereochemical outcomes (E vs. Z forms) depend on reaction conditions, including solvent polarity and mechanochemical activation. Structural analysis via NMR and X-ray crystallography confirms the spatial arrangement of functional groups, critical for downstream biological activity .
Q. How are this compound characterized to ensure purity and structural fidelity?
- Methodological Answer : Spectroscopic techniques like high-resolution mass spectrometry (HRMS) and Fourier-transform infrared spectroscopy (FT-IR) are used to verify molecular weight and functional groups. Chromatographic methods (HPLC, UPLC) with UV/Vis or diode-array detection quantify impurities. For stereoisomeric intermediates, chiral stationary-phase chromatography distinguishes E/Z forms, while differential scanning calorimetry (DSC) assesses crystallinity .
Q. What are common impurities in this compound, and how are they detected during synthesis?
- Methodological Answer : Process-related impurities include unreacted starting materials (e.g., 2-aminopyrimidine derivatives), oxidation byproducts, and stereoisomeric contaminants. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with gradient elution profiles identifies these impurities. Forced degradation studies under acidic/alkaline conditions validate analytical method robustness .
Advanced Research Questions
Q. How can experimental design optimize the synthesis yield of this compound?
- Methodological Answer : Central composite design (CCD) and D-optimal mixture design are employed to optimize reaction parameters (e.g., catalyst concentration, temperature, solvent ratio). For example, a CCD with three-level factorial analysis maximizes yield by balancing factors like mechanochemical grinding time and liquid-assisted solvent volume. Response surface methodology (RSM) models interactions between variables, enabling predictive optimization .
Q. What methodologies resolve contradictions in Rosuvastatin’s pharmacokinetic data across preclinical and clinical studies?
- Methodological Answer : Physiologically based pharmacokinetic (PBPK) modeling integrates in vitro permeability data, transporter kinetics (e.g., OATP1B1 inhibition), and in vivo plasma concentration-time profiles to reconcile interspecies differences. Sensitivity analysis identifies critical parameters (e.g., LogD, intestinal permeability) causing variability. Model validation uses fold-error calculations (<2) between simulated and observed data .
Q. How do formulation variables influence Rosuvastatin’s bioavailability, and what experimental strategies validate these effects?
- Methodological Answer : Self-nanoemulsifying drug delivery systems (SNEDDS) are optimized via mixture design, testing variables like microcrystalline cellulose concentration and disintegrant ratios. In vitro dissolution studies correlate with in vivo bioavailability using biorelevant media (e.g., FaSSIF). Pharmacodynamic endpoints (e.g., LDL reduction in animal models) validate formulation efficacy .
Q. How can statistical approaches address conflicting clinical trial data on Rosuvastatin’s pleiotropic effects (e.g., anti-inflammatory vs. glycemic impacts)?
- Methodological Answer : Meta-analysis of randomized controlled trials (RCTs) with fixed/random-effects models quantifies heterogeneity. Subgroup analysis stratifies outcomes by baseline CRP levels or diabetic status. For example, Cox proportional-hazards regression in the JUPITER trial revealed consistent cardiovascular benefits despite increased diabetes incidence, highlighting risk-benefit trade-offs .
Q. What computational tools predict the transport mechanisms affecting this compound’ cellular uptake?
- Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) model interactions between intermediates and transporters like OATP1B1. PBPK models incorporate in vitro uptake kinetics (e.g., HEK293 cells overexpressing transporters) to predict hepatic clearance. Parameter sensitivity analysis ranks transporter contributions, guiding in vitro-in vivo extrapolation (IVIVE) .
Q. How do dietary components modulate Rosuvastatin absorption, and how is this mechanistically validated?
- Methodological Answer : PBPK models simulate food effects by adjusting intestinal pH, bile salt concentrations, and lymphatic transport. High-fat diets prolong gastric retention, reducing absorption of BCS Class III statins. Validation includes crossover clinical trials measuring AUC and Cmax under fed/fasted conditions. Mechanistic studies use Caco-2 cell monolayers to assess permeability changes .
Q. How are computational methods used to validate novel synthesis pathways for this compound?
- Methodological Answer : Density functional theory (DFT) calculates transition-state energies for key reactions (e.g., Wittig olefination), predicting regioselectivity. Retrosynthetic analysis via software (e.g., ChemAxon) identifies feasible routes from commercial precursors. Synthetic feasibility is validated through microreactor screening under continuous-flow conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
